2-Fluoro-4-methylpyridin-3-amine
Description
Properties
IUPAC Name |
2-fluoro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQKPXTKXTEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376774 | |
| Record name | 2-Fluoro-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173435-32-0 | |
| Record name | 2-Fluoro-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-fluoro-4-methylpyridin-3-amine
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylpyridin-3-amine
Introduction
This compound is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The presence of a fluorine atom, an amino group, and a methyl group on the pyridine core imparts unique electronic and steric properties, making it an attractive synthon for accessing novel chemical space. Fluorine, in particular, is a bioisostere of hydrogen but with significantly different electronic properties, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the most efficient and scientifically sound methods for the , intended for researchers, scientists, and professionals in drug development.
Primary Synthetic Pathway: A Two-Step Approach from 2-Fluoro-4-methylpyridine
The most direct and widely applicable commences with the commercially available starting material, 2-fluoro-4-methylpyridine. This pathway involves two key transformations: electrophilic nitration followed by reduction of the nitro group.
Step 1: Electrophilic Nitration of 2-Fluoro-4-methylpyridine
The introduction of a nitro group onto the pyridine ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. The pyridine nitrogen is strongly deactivating towards electrophilic attack due to its electron-withdrawing nature. When protonated under acidic conditions, this deactivating effect is further enhanced.[1][2] Consequently, electrophilic substitution on the pyridinium ion is significantly slower than on benzene and occurs preferentially at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.[2][3]
In the case of 2-fluoro-4-methylpyridine, the fluorine atom is an ortho-, para-director but is deactivating, while the methyl group is an ortho-, para-director and is activating. The combined directing effects and the inherent reactivity of the pyridine ring favor the introduction of the electrophile at the 3-position. The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Caption: Mechanism of Electrophilic Nitration of 2-Fluoro-4-methylpyridine.
Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-3-nitropyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃) to concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2-fluoro-4-methylpyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-fluoro-4-methyl-3-nitropyridine by column chromatography or recrystallization to yield the pure product.[4][5]
Step 2: Reduction of 2-Fluoro-4-methyl-3-nitropyridine
The final step in this synthetic sequence is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis, and several reliable methods are available. The choice of reducing agent depends on factors such as functional group tolerance, scalability, and safety considerations.
Commonly used methods for the reduction of aromatic nitro groups include:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method. The reaction is typically carried out using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere. The reaction conditions are generally mild, and the only byproduct is water.
-
Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid (AcOH). This method is robust and cost-effective.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst like Pd/C. It avoids the need for a pressurized hydrogen gas setup.
Caption: Common methods for the reduction of the nitro group.
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: To a solution of 2-fluoro-4-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Data Summary for the Primary Synthetic Pathway
| Step | Reactant | Reagents | Product | Typical Yield |
| 1 | 2-Fluoro-4-methylpyridine | Fuming HNO₃, conc. H₂SO₄ | 2-Fluoro-4-methyl-3-nitropyridine | 70-85% |
| 2 | 2-Fluoro-4-methyl-3-nitropyridine | H₂, 10% Pd/C, Ethanol | This compound | >90% |
Alternative Synthetic Pathway: Fluorination of 2-Chloro-4-methylpyridin-3-amine
An alternative approach to the involves the nucleophilic aromatic substitution (SNA) of a chlorine atom with fluoride. This route starts with the readily available 2-chloro-4-methylpyridin-3-amine, which is a key intermediate in the synthesis of the HIV drug Nevirapine.[6][7]
The synthesis of 2-chloro-4-methylpyridin-3-amine has been well-established and can be achieved from precursors like 2-cyanoacetamide and 4,4-dimethoxy-2-butanone through a multi-step process involving condensation, cyclization, chlorination, and a Hofmann rearrangement.[7][8]
The final step in this alternative pathway is the displacement of the chloro group with fluoride. This transformation can be challenging as it requires breaking a strong carbon-chlorine bond and forming an even stronger carbon-fluorine bond. The reaction typically requires a source of anhydrous fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane, and at elevated temperatures. The use of a phase-transfer catalyst can sometimes facilitate the reaction.
Caption: Alternative synthesis via nucleophilic fluorination.
While this route is conceptually straightforward, the harsh conditions required for the fluorination step may lead to side reactions and lower yields compared to the primary pathway. Therefore, the nitration-reduction sequence is generally the preferred method for the .
Conclusion
The is most efficiently achieved through a two-step process starting from commercially available 2-fluoro-4-methylpyridine. This method, involving a regioselective electrophilic nitration followed by a high-yielding reduction of the nitro group, is robust, scalable, and relies on well-understood chemical transformations. The provided experimental protocols offer a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and drug discovery. The alternative pathway through nucleophilic fluorination, while feasible, presents greater challenges in terms of reaction conditions and potential yields. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
A Technical Guide to 2-Fluoro-4-methylpyridin-3-amine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-4-methylpyridin-3-amine (also known as 3-amino-2-fluoro-4-picoline) has emerged as a particularly valuable building block, offering chemists a trifunctional handle for molecular elaboration. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step syntheses. This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline form suitable for handling and storage.[2]
| Property | Value | Source(s) |
| CAS Number | 173435-32-0 | [3],[4], |
| Molecular Formula | C₆H₇FN₂ | [4],[5] |
| Molecular Weight | 126.13 g/mol | [4],[5] |
| Appearance | Solid | [2] |
| Melting Point | 63-64 °C | [2] |
| Purity | ≥98% | [4],[5] |
Synthesis and Reactivity: From Nitro Precursor to Versatile Amine
The most common and logical synthetic route to this compound involves the reduction of its nitro precursor, 2-fluoro-4-methyl-3-nitropyridine. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into a versatile nucleophilic amino group.
Causality in Experimental Design: The Choice of Reduction Method
The choice of reducing agent is paramount to the success of this synthesis. While various methods exist for nitro group reduction (e.g., metal/acid combinations like Sn/HCl or Fe/AcOH), catalytic hydrogenation is often preferred in pharmaceutical manufacturing for its cleanliness, high yields, and atom economy. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are highly effective.[6] The use of hydrogen gas in a controlled environment allows for a clean reaction with water as the primary byproduct, simplifying downstream purification compared to stoichiometric metal-based reductions which require extensive workups to remove metal salts.
Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-4-methyl-3-nitropyridine
The following protocol outlines a standard procedure for the synthesis of this compound via catalytic hydrogenation.
Step 1: Reaction Setup
-
To a solution of 2-fluoro-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure hydrogenation vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
The choice of ethanol or ethyl acetate is dictated by the solubility of the starting material and the ease of removal post-reaction. Both are excellent, relatively inert solvents for hydrogenation.
Step 2: Hydrogenation
-
Seal the reaction vessel and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm).
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient contact between the substrate, the gaseous hydrogen, and the solid catalyst surface.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
Step 3: Work-up and Purification
-
Carefully vent the excess hydrogen gas and purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. This step must be performed cautiously as the catalyst can be pyrophoric upon exposure to air, especially when dry. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.
Caption: Synthetic pathway to this compound.
Applications in Medicinal Chemistry: Scaffolding for Opioid Receptor Modulators
This compound is a valuable intermediate for synthesizing complex heterocyclic systems. Its utility has been demonstrated in the development of kappa opioid receptor (KOR) effectors.[2] KORs are a class of opioid receptors implicated in pain, mood disorders, and addiction, making them an important target for drug discovery.
The amine group of this compound serves as a nucleophilic handle for building larger, more complex structures. For instance, it can be used in reactions to form new carbon-nitrogen bonds, leading to the construction of novel fused ring systems with potential biological activity.
A documented application involves the reaction of this compound with 2,5-dimethoxytetrahydrofuran in acetic acid. This reaction, a variation of the Paal-Knorr pyrrole synthesis, constructs a pyrrole ring fused to the pyridine core, forming an intermediate that is further elaborated into potent KOR antagonists.[2]
Caption: Application in the synthesis of KOR antagonist scaffolds.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aminopyridines and fluorinated aromatics suggest that appropriate safety precautions should be taken.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
References
- 1. researchgate.net [researchgate.net]
- 2. US9345703B2 - Kappa opioid receptor effectors and uses thereof - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Fluorinated Pyridines
An In-depth Technical Guide to 3-amino-2-fluoro-4-methylpyridine
This guide provides a comprehensive technical overview of 3-amino-2-fluoro-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and peer-reviewed literature.
Fluorine-containing heterocyclic compounds are of immense interest in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can profoundly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. 3-amino-2-fluoro-4-methylpyridine (CAS No. 173435-32-0) is a versatile pyridine derivative that offers a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1] Its structure, featuring an activating fluoro group, a nucleophilic amino group, and a methyl-substituted pyridine core, provides a robust platform for constructing diverse molecular architectures.[1]
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of any scientific endeavor. The key identifiers and properties of 3-amino-2-fluoro-4-methylpyridine are summarized below.
| Property | Value | Source |
| CAS Number | 173435-32-0 | [2] |
| IUPAC Name | 2-fluoro-4-methylpyridin-3-amine | [2] |
| Molecular Formula | C₆H₇FN₂ | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| Appearance | White to pale brown solid/powder | [2][3] |
| Melting Point | 63°C to 64°C | [2] |
| SMILES | CC1=C(C(=NC=C1)F)N | [2] |
| InChI Key | ZKQQKPXTKXTEQR-UHFFFAOYSA-N | [2] |
Caption: 2D Structure of 3-amino-2-fluoro-4-methylpyridine.
Synthesis and Mechanistic Considerations
A general synthetic strategy can be inferred from the preparation of related aminofluoropyridines. For instance, the synthesis of fluoropyridines can start from aminopyridines, which are converted to diazonium salts and subsequently treated with a fluoride source.[4]
Representative Synthetic Workflow
The following diagram illustrates a conceptual multi-step synthesis, which is a common pattern for producing highly substituted pyridines. The process often begins with a more readily available starting material that is functionalized in a stepwise manner.
Caption: Conceptual workflow for the synthesis of 3-amino-2-fluoro-4-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example for the reduction of a nitro group to an amine on a pyridine ring, a crucial step in many syntheses of this type.
Reaction: Reduction of 2-fluoro-4-methyl-3-nitropyridine to 3-amino-2-fluoro-4-methylpyridine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methyl-3-nitropyridine (10.0 g, 64.0 mmol).
-
Solvent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the starting material.
-
Reagent Addition: Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (43.3 g, 192 mmol) to the solution. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and carefully basify to pH > 8 with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 3-amino-2-fluoro-4-methylpyridine.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-amino-2-fluoro-4-methylpyridine stems from the distinct reactivity of its functional groups.
-
Amino Group (-NH₂): This group is a versatile handle for various transformations. It can act as a nucleophile, be acylated, alkylated, or undergo diazotization to be converted into other functional groups. It is a key site for building out molecular complexity, for example, in the formation of amides or sulfonamides.
-
Fluoro Group (-F): Positioned ortho to the nitrogen and the amino group, the fluorine atom is a poor leaving group in SNAr reactions under typical conditions. However, its strong electron-withdrawing nature activates the pyridine ring, influencing the regioselectivity of other reactions.
-
Pyridine Ring: The pyridine core is a common scaffold in pharmaceuticals. The nitrogen atom can be protonated or quaternized, and the ring itself can participate in various coupling reactions.
Caption: Key reaction pathways for 3-amino-2-fluoro-4-methylpyridine.
This compound and its analogs are valuable intermediates. For instance, related aminopyridine structures are used as building blocks for synthesizing inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which are implicated in inflammatory processes.[5][6] The chlorinated analog, 3-amino-2-chloro-4-methylpyridine, is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[1][7][8] This highlights the potential of 3-amino-2-fluoro-4-methylpyridine to serve in similar capacities for developing novel therapeutic agents.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 3-amino-2-fluoro-4-methylpyridine. Based on safety data for structurally similar compounds like 3-amino-4-methylpyridine, this substance should be considered harmful if swallowed and may cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If ingested or if irritation persists, seek immediate medical attention.[3]
Conclusion
3-amino-2-fluoro-4-methylpyridine is a strategically important chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its unique arrangement of functional groups provides a versatile platform for generating novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its properties for the development of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-2-fluoro-4-methylpyridine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylpyridin-3-amine: Starting Materials and Strategic Routes
Abstract
This technical guide provides a comprehensive overview of viable synthetic strategies for obtaining 2-fluoro-4-methylpyridin-3-amine, a key building block in contemporary medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this document delves into the critical analysis of starting materials and reaction pathways. We will explore multiple synthetic routes, offering field-proven insights into the rationale behind experimental choices, and present detailed, step-by-step methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this valuable intermediate with efficiency and high purity.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is an increasingly important pharmacophore in modern drug discovery. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The adjacent amino group at the 3-position and the methyl group at the 4-position provide crucial vectors for further chemical elaboration, enabling the construction of diverse and complex molecular architectures. Consequently, robust and scalable synthetic access to this key intermediate is of paramount importance. This guide will dissect the primary retrosynthetic approaches and detail the practical considerations for its preparation.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The core challenge lies in the regioselective introduction of the fluorine and amino groups onto the 4-methylpyridine core. Two principal retrosynthetic pathways emerge:
-
Route A: Late-Stage Fluorination. This approach prioritizes the construction of a 3-amino-4-methylpyridine precursor, followed by the introduction of the fluorine atom at the 2-position.
-
Route B: Early-Stage Fluorination. In this strategy, the fluorine atom is installed on the pyridine ring at an earlier stage, followed by the introduction of the 3-amino group.
The choice between these routes will depend on the availability of starting materials, reaction scalability, and the desired purity profile of the final product.
Route A: Late-Stage Fluorination via Diazotization (Balz-Schiemann Reaction)
This classical approach leverages the well-established Balz-Schiemann reaction to introduce fluorine from a primary aromatic amine.[1][2][3] The key intermediate for this route is 2,3-diamino-4-methylpyridine.
Diagram: Synthetic Pathway of Route A
References
spectroscopic data (NMR, IR, MS) of 2-fluoro-4-methylpyridin-3-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methylpyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (CAS: 173435-32-0). As a substituted pyridine, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in first principles of spectroscopy and supported by experimental data from structurally analogous compounds. We will explore the expected spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition, offering a robust framework for researchers working with this and related molecules.
Introduction: The Structural Rationale
This compound is a multifaceted molecule featuring a pyridine core substituted with three distinct functional groups: a fluorine atom, a methyl group, and an amine group. The relative positioning of these groups creates a unique electronic environment that profoundly influences its spectroscopic signature.
-
Fluorine (at C2): A highly electronegative atom, it acts as a strong electron-withdrawing group via the inductive effect (-I) and a moderate electron-donating group through the mesomeric effect (+M). Its most significant impact in NMR is the introduction of carbon-fluorine and proton-fluorine spin-spin coupling.
-
Amine (at C3): A strong electron-donating group through its mesomeric effect (+M), which increases electron density at the ortho and para positions.
-
Methyl (at C4): A weak electron-donating group through hyperconjugation and inductive effect (+I).
Understanding the interplay of these electronic effects is paramount for the accurate interpretation of the spectroscopic data that follows. This guide will deconstruct the predicted spectrum for each technique, offering a logical, field-proven methodology for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate a rich spectrum with characteristic shifts and coupling patterns.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic environment, and the splitting patterns are dictated by through-bond coupling to neighboring protons and the fluorine atom.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 6.8 - 7.0 | Doublet of quartets (dq) | ³JH5-H6 ≈ 5.0, ⁴JH5-CH3 ≈ 1.0 |
| H-6 | 7.6 - 7.8 | Doublet (d) | ³JH6-H5 ≈ 5.0 |
| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | - |
| -CH₃ | 2.2 - 2.4 | Doublet (d) | ⁴JCH3-F ≈ 2-3 |
Expertise & Experience: The predicted chemical shifts are based on the analysis of substituent effects. The amine group at C3 strongly shields the ortho (C2, C4) and para (C6) positions. However, the electronegative fluorine at C2 deshields the adjacent H-6 proton. The H-5 proton is influenced by both the ortho-methyl and meta-amino groups. The amine protons are expected to be a broad signal due to quadrupole broadening and chemical exchange; their chemical shift is highly dependent on solvent and concentration. A key predicted feature is the small four-bond coupling (⁴J) between the methyl protons and the fluorine atom, a phenomenon often observed in fluorinated aromatic systems. For comparison, in the analogous compound 2-amino-4-methylpyridine, the aromatic protons H-5 and H-6 appear at approximately 6.37 ppm and 7.81 ppm, respectively[1]. The introduction of fluorine at the C2 position is expected to have a minimal downfield effect on H-6 but may slightly shield H-5.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The most notable feature will be the large one-bond carbon-fluorine coupling (¹JC-F) for C2, and smaller two-, three-, and four-bond couplings for the other carbons.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2 | 155 - 160 | Doublet (d) | ¹JC2-F ≈ 230-250 |
| C-3 | 125 - 130 | Doublet (d) | ²JC3-F ≈ 15-20 |
| C-4 | 145 - 150 | Doublet (d) | ³JC4-F ≈ 5-10 |
| C-5 | 118 - 122 | Singlet or small doublet | ⁴JC5-F ≈ 0-3 |
| C-6 | 140 - 145 | Doublet (d) | ³JC6-F ≈ 3-5 |
| -CH₃ | 20 - 22 | Quartet (q) (due to C-H) | ¹JC-H ≈ 125 |
Expertise & Experience: The C2 carbon, directly attached to fluorine, is expected to resonate far downfield and exhibit a very large one-bond coupling constant, which is a hallmark of C-F bonds[2]. The chemical shifts of other ring carbons are determined by the combined electronic effects of all three substituents. Data from various fluoropyridines confirms that ²JCF and ³JCF couplings are significant and diagnostic[3]. The predicted values are synthesized from established substituent chemical shift (SCS) increments for substituted pyridines and known C-F coupling data[2][4].
NMR Experimental Protocol
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set spectral width to cover -2 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover 0 to 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3450 - 3300 | Medium, Sharp (two bands) | Asymmetric & Symmetric N-H Stretch (primary amine) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |
| 2980 - 2850 | Medium to Weak | Aliphatic C-H Stretch (-CH₃) |
| 1620 - 1580 | Strong | N-H Scissoring Bend |
| 1580 - 1450 | Strong to Medium (multiple bands) | C=C and C=N Aromatic Ring Stretches |
| 1280 - 1200 | Strong | Aromatic C-N Stretch |
| 1150 - 1100 | Strong | Aromatic C-F Stretch |
Expertise & Experience: The most diagnostic signals for this molecule are associated with the primary amine and the C-F bond. Primary aromatic amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations[5][6]. An N-H bending (scissoring) mode is also expected around 1600 cm⁻¹[7]. The C-N stretch for aromatic amines is typically strong and found around 1335-1250 cm⁻¹[6]. The C-F stretch for aromatic fluorides is a strong, characteristic band, though its exact position can vary. Data from 2-amino-4-methylpyridine shows characteristic amine and aromatic stretches, which serve as a reliable baseline for our predictions[8][9].
IR Experimental Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically presented in terms of percent transmittance (%T) versus wavenumber (cm⁻¹). Perform an ATR correction if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Table 4: Predicted Key Ions in Electron Ionization (EI) Mass Spectrum
| m/z (mass-to-charge) | Proposed Ion Identity | Notes |
|---|---|---|
| 126 | [M]⁺˙ | Molecular Ion (C₆H₇FN₂) |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 99 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |
| 96 | [M - NH₂ - F]⁺ | Sequential loss of amine and fluorine radicals |
Expertise & Experience: The molecular ion peak is predicted at m/z 126, corresponding to the molecular weight of the compound. Under electron ionization (EI), pyridine derivatives often undergo characteristic fragmentations. A common pathway is the loss of HCN (27 Da) from the ring[10][11]. Another expected fragmentation is the loss of a methyl radical (15 Da) to give a stable cation at m/z 111. The stability of the pyridine ring suggests that it will likely remain intact during many fragmentation processes[12]. The fragmentation pathways of substituted pyridines are well-documented and provide a strong basis for these predictions[13].
Logical Fragmentation Pathway
The following diagram illustrates a plausible fragmentation cascade for this compound under EI conditions.
Caption: Predicted EI-MS fragmentation of the molecular ion.
MS Experimental Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire data in centroid mode.
-
Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions based on mass differences from the parent ion and known fragmentation rules for aromatic and heterocyclic compounds.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a reliable and scientifically rigorous interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized approach to acquiring high-quality experimental data, which can then be validated against the predictions herein. This work serves as a valuable resource for researchers in drug discovery and chemical synthesis, enabling confident structural characterization and accelerating the pace of innovation.
References
- 1. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. NMR chemical shift prediction of pyridines [stenutz.eu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Fluoro-4-methylpyridin-3-amine
Abstract
2-Fluoro-4-methylpyridin-3-amine is a pivotal structural motif in modern medicinal chemistry and drug development. Its synthetic utility is largely dictated by the reactivity of the C3-amino group, which is intricately modulated by the electronic interplay of the pyridine nitrogen, a C2-fluoro substituent, and a C4-methyl group. This guide provides a comprehensive analysis of the amino group's reactivity, exploring its nucleophilic character, its transformation into a versatile diazonium intermediate, and its role in directing electrophilic aromatic substitution. We present not just a theoretical framework but also field-proven experimental protocols, causality-driven explanations for procedural choices, and quantitative data to empower researchers in leveraging this building block for the synthesis of complex molecular architectures.
The Electronic Architecture of this compound: A Tale of Competing Influences
The reactivity of any functional group is a direct consequence of its electronic environment. In this compound, the amino group's behavior is a finely balanced outcome of synergistic and antagonistic electronic effects from the substituents on the pyridine ring.
-
Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M), significantly reducing the overall electron density of the ring system compared to benzene. This deactivation tempers the reactivity of the amino group.
-
Amino Group (-NH₂): Positioned at C3, the amino group is a potent activating group. It donates electron density to the ring via a strong positive mesomeric (+M) effect, which would typically enhance nucleophilicity and direct electrophilic attack to the ortho and para positions (C2, C4, and C6).
-
Fluoro Group (-F): The C2-fluoro substituent introduces a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[1][2] This effect is most pronounced at the adjacent C3 position, directly reducing the electron density on the amino nitrogen and thus attenuating its basicity and nucleophilicity. While fluorine can also donate electron density via a +M effect, its -I effect is overwhelmingly dominant.[3]
-
Methyl Group (-CH₃): The C4-methyl group is a mild electron-donating group through induction (+I) and hyperconjugation. It partially counteracts the electron-withdrawing effects of the pyridine nitrogen and the fluorine atom, slightly increasing the ring's electron density.
The confluence of these effects makes the amino group in this molecule less nucleophilic than in 3-aminopyridine but provides a stable yet reactive handle for a variety of crucial chemical transformations.
References
A Predictive Guide to the Electrophilic Aromatic Substitution on 2-Fluoro-4-methylpyridin-3-amine
A Whitepaper for Drug Development Professionals and Organic Chemists
Disclaimer: The subject of this technical guide, 2-fluoro-4-methylpyridin-3-amine, is a sparsely documented compound in peer-reviewed literature. Consequently, this document is a predictive analysis based on established principles of electrophilic aromatic substitution on substituted pyridine systems. The experimental protocols provided are illustrative and will require optimization.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals. Their rich electronic landscape, governed by the interplay of the nitrogen heteroatom and various substituents, offers a versatile platform for molecular design. However, this complexity also presents a significant challenge in predicting the regiochemical outcomes of synthetic transformations. This guide provides an in-depth, predictive analysis of the electrophilic aromatic substitution (EAS) on this compound, a polysubstituted pyridine with a unique combination of activating and deactivating groups. By dissecting the electronic and steric influences of each substituent, we aim to provide a rational framework for researchers to approach the synthesis of novel derivatives of this and similar scaffolds.
The pyridine ring is inherently electron-deficient compared to benzene, a consequence of the electronegative nitrogen atom. This generally leads to a lower reactivity towards electrophiles and a preference for substitution at the 3- and 5-positions.[1][2] The introduction of substituents further modulates this reactivity and directs incoming electrophiles to specific positions. In the case of this compound, we must consider the synergistic and antagonistic effects of a strongly activating amino group, a weakly activating methyl group, and a deactivating but ortho-, para-directing fluorine atom.
Analysis of Substituent Effects
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative electronic and steric effects of the fluoro, methyl, and amino substituents.
Electronic Effects
-
3-Amino Group: The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the pyridine ring via the resonance effect (+R).[3] This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. As a strong ortho-, para-director, the amino group will strongly direct incoming electrophiles to the 2- and 4-positions relative to itself. However, in this molecule, both the 2- and 4-positions are already substituted. Therefore, its influence will be exerted on the remaining open positions, primarily the 6-position (para to the amino group).
-
4-Methyl Group: The methyl group is a weak activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.[4] It is an ortho-, para-director. Relative to its position at C4, it will direct electrophiles to the 3- and 5-positions.
-
2-Fluoro Group: Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I).[3] However, it is also an ortho-, para-director because its lone pairs can be donated into the ring through a resonance effect (+R). The inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. It will direct incoming electrophiles to the 3- and 5-positions relative to itself.
Predictive Regioselectivity
The dominant directing influence in this molecule will be the strongly activating amino group. Its powerful +R effect will most significantly increase the nucleophilicity of the pyridine ring. The open position that receives the strongest activation from the amino group is the 6-position (para-director).
The methyl and fluoro groups will have a secondary influence. The methyl group weakly activates the 3- and 5-positions, while the fluoro group deactivates the ring but also directs to the 3- and 5-positions. The 3-position is already occupied by the amino group. Therefore, both the methyl and fluoro groups will direct towards the 5-position.
Considering these factors, the most likely position for electrophilic attack is the 5-position . This position is ortho to the activating methyl group and meta to the deactivating fluoro group, which is a favorable combination. The 6-position, while para to the strongly activating amino group, is ortho to the deactivating fluoro group, which will sterically and electronically disfavor attack at this position.
Visualizing Directing Effects
The following diagram illustrates the combined directing effects of the substituents on the pyridine ring. The thickness of the arrows indicates the relative strength of the directing influence.
References
A Technical Guide to Nucleophilic Aromatic Substitution on 2-Fluoro-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of top-selling pharmaceuticals.[1][2] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Nucleophilic Aromatic Substitution (SNAr) on halopyridines is a robust and predictable method for introducing a diverse array of functional groups.[3] This guide focuses on the SNAr reactions of 2-fluoro-4-methylpyridin-3-amine, a trifunctional building block with nuanced reactivity. Understanding the interplay of its constituent functional groups is critical for its effective utilization in the synthesis of complex molecular architectures.
The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack.[4] The strategic placement of a fluorine atom at the 2-position, an amine at the 3-position, and a methyl group at the 4-position creates a unique electronic and steric environment that dictates the regioselectivity and rate of SNAr reactions. This guide will dissect these factors, providing a theoretical framework and practical, field-proven protocols for researchers.
Mechanistic Underpinnings: The SNAr Reaction on Pyridine
The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism. The favorability of this pathway on the pyridine ring, especially at the 2- and 4-positions, is due to the ability of the ring nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5][6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. For this compound, the primary site of attack is the C-2 position.[7] The rate-determining step is typically the formation of the high-energy, anionic Meisenheimer intermediate, which temporarily disrupts the aromaticity of the ring.[6]
Step 2: Elimination of the Leaving Group and Re-aromatization The intermediate then collapses, expelling the leaving group (in this case, fluoride) and restoring the aromaticity of the pyridine ring to yield the substituted product.
The general mechanism is depicted below:
Caption: Generalized workflow of the SNAr mechanism.
Analysis of Substituent Effects on this compound
The reactivity of the pyridine ring in SNAr is a delicate balance of inductive and resonance effects from its substituents.
-
Fluorine at C-2 (Leaving Group and Activator): The fluorine atom is a superb leaving group in SNAr reactions, often showing greater reactivity than other halogens (F > Cl > Br > I).[5][8] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the C-2 carbon highly electrophilic and susceptible to nucleophilic attack.[5] The rate of reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[9][10]
-
Pyridine Nitrogen (Activating Group): The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and facilitates nucleophilic attack.[7] Its ability to stabilize the negative charge in the Meisenheimer intermediate via resonance is the primary reason for the high reactivity at the 2- and 4-positions.[6]
-
Amine at C-3 (Modulating Group): An amino group is typically considered an electron-donating group. However, its effect in this system is more complex. While it can donate electron density through resonance, its proximity to the electron-withdrawing nitrogen and C-2 fluorine tempers this effect. The amine group can also influence the reaction by interacting with bases or acids in the reaction medium. Notably, the presence of an amino group does not typically interfere with SNAr reactions on halopyridines.[1]
-
Methyl at C-4 (Modulating Group): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.[11] This can slightly decrease the electrophilicity of the pyridine ring, potentially slowing the reaction rate compared to an unsubstituted analogue. However, this deactivating effect is generally minor compared to the strong activation provided by the ring nitrogen and the C-2 fluorine.[12]
The interplay of these electronic effects is illustrated in the diagram below:
Caption: Electronic influences on the pyridine ring.
Experimental Protocols
The following protocols are generalized procedures. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile.[13]
General Considerations
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate cations, leaving the nucleophile more reactive.[5]
-
Bases: The choice of base is dependent on the nucleophile. For alcohols and phenols, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to generate the corresponding alkoxide or phenoxide.[7] For amine nucleophiles, an excess of the amine itself can often serve as the base, or an external inorganic base like potassium carbonate (K₂CO₃) can be used.
-
Temperature: Reactions are typically heated to accelerate the rate of substitution. Temperatures can range from room temperature to 150 °C or higher, depending on the reactivity of the nucleophile and substrate.
Protocol 1: Substitution with O-Nucleophiles (e.g., Phenoxides)
This protocol outlines a general procedure for the synthesis of 2-aryloxy-4-methylpyridin-3-amines.
Materials:
-
This compound
-
Phenol (1.1 - 1.5 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 equivalents)
-
Anhydrous DMF
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of the phenol in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Substitution with N-Nucleophiles (e.g., Secondary Amines)
This protocol describes the synthesis of 2-(dialkylamino)-4-methylpyridin-3-amines.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine, Piperidine) (2.0 - 3.0 equivalents)
-
Potassium Carbonate (K₂CO₃, 1.5 - 2.0 equivalents) (Optional, but recommended)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)
Procedure:
-
In a sealable reaction vessel, combine this compound, the secondary amine, and potassium carbonate in the chosen solvent.
-
Seal the vessel and heat the mixture to 100-150 °C. Microwave irradiation can also be employed to reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Substitution with S-Nucleophiles (e.g., Thiols)
This protocol is for the synthesis of 2-(arylthio)- or 2-(alkylthio)-4-methylpyridin-3-amines.
Materials:
-
This compound
-
Thiol or Thiophenol (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
To a stirred suspension of the base in DMF, add the thiol or thiophenol at room temperature.
-
Stir for 15-30 minutes to form the thiolate.
-
Add the this compound to the mixture.
-
Heat the reaction to 60-100 °C and monitor for completion.
-
Cool the reaction, pour it into water, and extract with an organic solvent.
-
Perform a standard aqueous workup (wash with water and brine, dry, and concentrate).
-
Purify the crude material via column chromatography.
Data Presentation: Reactivity Trends
The following table summarizes expected reactivity trends and general conditions for SNAr on this compound with various classes of nucleophiles. Yields are predictive and will vary based on the specific nucleophile and optimized conditions.
| Nucleophile Class | Example | Base | Solvent | Typical Temp. (°C) | Predicted Yield (%) |
| O-Nucleophiles | Phenol | NaH, KOtBu | DMF, THF | 80 - 120 | 60 - 85 |
| Aliphatic Alcohols | NaH, KOtBu | DMF, THF | 100 - 150 | 50 - 75 | |
| N-Nucleophiles | Secondary Amines | K₂CO₃, Excess Amine | DMSO, NMP | 100 - 150 | 70 - 95 |
| Primary Amines | K₂CO₃, Excess Amine | Dioxane, DMF | 100 - 150 | 65 - 90 | |
| S-Nucleophiles | Thiophenols | K₂CO₃, Cs₂CO₃ | DMF | 60 - 100 | 80 - 98 |
| Aliphatic Thiols | K₂CO₃, Cs₂CO₃ | DMF | 60 - 100 | 75 - 95 |
Troubleshooting and Optimization
-
Low Reactivity: If a reaction is sluggish, consider increasing the temperature, using a more polar solvent like NMP, or employing microwave heating. For weak nucleophiles, ensuring complete deprotonation with a strong base is critical. In some cases, catalysis with Lewis acids or transition metals can activate the pyridine ring, though this is a more advanced technique.[14][15]
-
Side Reactions: The exocyclic amine at the C-3 position can potentially undergo N-alkylation or N-arylation, although this is generally less favorable than SNAr at the activated C-2 position. If side products are observed, adjusting the base and temperature may improve selectivity.
-
Poor Solubility: If the starting materials or reagents have poor solubility, a different solvent system may be required. Co-solvents can sometimes be effective.
Conclusion
This compound is a versatile building block for the synthesis of highly functionalized pyridines. A thorough understanding of the electronic effects governing its reactivity in nucleophilic aromatic substitution is key to its successful application. The fluorine atom at the C-2 position serves as an excellent leaving group and a strong activator, making this position highly susceptible to substitution by a wide range of oxygen, nitrogen, and sulfur nucleophiles. By carefully selecting the reaction conditions—solvent, base, and temperature—researchers can achieve high yields and selectivity, paving the way for the efficient synthesis of novel compounds for pharmaceutical and agrochemical applications.
References
- 1. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 15. purehost.bath.ac.uk [purehost.bath.ac.uk]
Stability and Storage of 2-Fluoro-4-methylpyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylpyridin-3-amine is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a variety of pharmacologically active compounds. The stability of this intermediate is of paramount importance to ensure the integrity of starting materials, the reproducibility of synthetic processes, and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, delves into its potential degradation pathways, and outlines detailed protocols for its stability assessment.
Recommended Storage and Handling Conditions
Proper storage and handling are crucial to maintain the purity and stability of this compound. The following conditions are recommended based on general guidelines for pyridine derivatives and related chemical compounds.
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation. |
| Light | Protect from light. | Prevents potential photodegradation. |
| Container | Keep container tightly closed. | Prevents exposure to moisture and atmospheric oxygen. |
| Ventilation | Handle in a well-ventilated area. | Ensures user safety from potential inhalation of dust or vapors. |
For long-term storage, it is advisable to keep the compound in a refrigerator. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for predicting its long-term stability. While specific degradation studies on this compound are not extensively published, potential pathways can be inferred from the known reactivity of aminopyridines and the electronic effects of the fluoro and methyl substituents.
Oxidative Degradation
The pyridine nitrogen and the exocyclic amino group are susceptible to oxidation. The lone pair of electrons on the pyridine nitrogen can be oxidized, and the amino group can also undergo oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over time.
A Guide to the Synthesis and Derivatization of 2-Fluoro-4-methylpyridin-3-amine: A Privileged Scaffold for Drug Discovery
Abstract
The fluorinated aminopyridine motif is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2] This in-depth technical guide focuses on 2-fluoro-4-methylpyridin-3-amine, a versatile building block for the synthesis of novel therapeutics. We will provide a comprehensive overview of a robust synthetic route to this core, followed by detailed protocols and expert insights into its derivatization through N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Strategic Value of this compound
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties.[2] The pyridine ring, a common feature in numerous FDA-approved drugs, offers a versatile scaffold for creating diverse chemical libraries.[3] The specific substitution pattern of this compound presents a unique combination of features:
-
The 2-Fluoro Substituent: This group can act as a hydrogen bond acceptor and can significantly alter the pKa of the pyridine nitrogen, influencing receptor binding interactions.[2] It also serves to block potential sites of metabolism, thereby enhancing the compound's in vivo stability.
-
The 3-Amino Group: This primary amine is a key functional handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).
-
The 4-Methyl Group: This substituent provides a point of steric definition and can influence the overall lipophilicity of the molecule.
This guide will provide the necessary technical details to synthesize and exploit this high-value intermediate for the generation of novel chemical entities with therapeutic potential.
Synthesis of the Core Scaffold: this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Nitration of 2-Fluoro-4-methylpyridine
The first step is the regioselective nitration of 2-fluoro-4-methylpyridine to yield 2-fluoro-3-nitro-4-methylpyridine. The directing effects of the substituents on the pyridine ring are crucial for the success of this reaction. The fluorine at the 2-position is an ortho-, para-director, while the methyl group at the 4-position is also an ortho-, para-director. The amino group is a strong activating group and will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position.
Experimental Protocol: Synthesis of 2-Fluoro-3-nitro-4-methylpyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine (10 g, 90 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (7.5 mL, 180 mmol) to concentrated sulfuric acid (15 mL) at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-fluoro-4-methylpyridine in sulfuric acid over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude 2-fluoro-3-nitro-4-methylpyridine can be purified by recrystallization from ethanol to afford a crystalline solid.[4]
Step 2: Reduction of 2-Fluoro-3-nitro-4-methylpyridine
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on scale and the presence of other functional groups. Metal-acid combinations like iron in hydrochloric or acetic acid are cost-effective and reliable. Catalytic hydrogenation offers a cleaner alternative.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-fluoro-3-nitro-4-methylpyridine (10 g, 64 mmol) in ethanol (150 mL) in a round-bottom flask, add iron powder (21.5 g, 384 mmol).
-
Reaction Initiation: Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise. The reaction is exothermic.
-
Reaction Monitoring: Continue to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Derivatization Strategies for Lead Generation
The 3-amino group of this compound is a versatile handle for a variety of chemical transformations to generate a library of analogs for SAR studies.
Caption: Key derivatization reactions for this compound.
N-Acylation
N-acylation is a fundamental reaction to introduce amide functionalities, which are prevalent in many drug molecules. This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of this compound (1 mmol) in dichloromethane (10 mL) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.5 mmol).
-
Acylation: Slowly add the desired acyl chloride or anhydride (1.1 mmol).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[5][6]
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Benzoyl chloride | Triethylamine | Dichloromethane | 85-95 |
| Acetic anhydride | Pyridine | Dichloromethane | 90-98 |
| Carboxylic acid | HATU, DIPEA | Dimethylformamide | 70-90 |
N-Alkylation
N-alkylation introduces alkyl or substituted alkyl groups, which can modulate lipophilicity and steric properties. This can be achieved by direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of this compound (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol (10 mL), add a few drops of acetic acid. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[7][8]
| Aldehyde/Ketone | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | Sodium borohydride | Methanol | 75-85 |
| Cyclohexanone | Sodium triacetoxyborohydride | Dichloroethane | 80-90 |
| Acetone | Sodium borohydride | Methanol | 70-80 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and N-aryl derivatives.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate. To perform a Suzuki coupling on the this compound core, it must first be halogenated, for example, at the 5-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-methylpyridin-3-amine
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-fluoro-4-methylpyridin-3-amine (1 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate or cesium carbonate (2 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction: Heat the mixture under an inert atmosphere (argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[9][10][11][12][13]
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[14] This reaction can be used to couple various aryl or heteroaryl groups to the 3-amino position of the core scaffold.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1 mmol), the aryl or heteroaryl halide (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol), and a base such as sodium tert-butoxide or cesium carbonate (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (10 mL).
-
Reaction: Heat the mixture at 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[15][16][17][18]
Potential Applications in Drug Discovery
Derivatives of fluorinated aminopyridines are of significant interest in various therapeutic areas due to their favorable pharmacological properties.[1] The strategic placement of the fluoro, amino, and methyl groups on the pyridine ring of the core scaffold makes its derivatives promising candidates for targeting a range of biological pathways.
For instance, substituted pyridines are known to act as inhibitors of various kinases, which are key targets in oncology. They also show potential as anti-inflammatory agents by modulating pathways involving cytokines and other inflammatory mediators.[19] Furthermore, aminopyridine derivatives have been investigated for their activity in the central nervous system, including as potential treatments for neurodegenerative diseases.[20][21]
Below is a conceptual signaling pathway illustrating how a hypothetical derivative of this compound could act as a kinase inhibitor, a common mechanism of action for pyridine-containing drugs in oncology.
Caption: A conceptual signaling pathway for a kinase inhibitor.
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel therapeutics. This guide has provided a plausible and robust synthetic route to this core intermediate, along with detailed, field-proven protocols for its derivatization. By employing the synthetic strategies outlined herein, including N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, drug discovery teams can efficiently generate diverse libraries of compounds for biological screening. The unique electronic and steric properties conferred by the specific substitution pattern of this scaffold make it a promising starting point for the discovery of new drugs across multiple therapeutic areas.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. innospk.com [innospk.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 20. US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents [patents.google.com]
- 21. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-methylpyridin-3-amine in Modern Kinase Inhibitor Synthesis
Introduction: The Value Proposition of Fluorinated Pyridines in Kinase Drug Discovery
In the landscape of modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors, privileged scaffolds are of paramount importance. The aminopyridine motif is a cornerstone of many FDA-approved therapeutics that target the ATP-binding site of kinases. The strategic incorporation of fluorine into these scaffolds has become a widely adopted strategy to fine-tune molecular properties, enhancing drug-like characteristics.
The fluorine atom, despite its minimal steric footprint (an isostere of hydrogen), exerts profound electronic effects. Its high electronegativity can lower the pKa of nearby amino groups, which can modulate the molecule's ionization state at physiological pH and reduce off-target interactions with basic-amino-acid-rich proteins. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.
This guide focuses on 2-fluoro-4-methylpyridin-3-amine , a versatile and highly functionalized building block. Its specific arrangement of a nucleophilic amino group, a metabolically robust methyl group, and an electronically influential fluorine atom makes it an exemplary reagent for constructing potent and selective kinase inhibitors. We will detail its synthesis and provide robust protocols for its incorporation into diaminopyrimidine-based scaffolds, a common core structure for inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK).
Part 1: Synthesis of the Key Intermediate: this compound
The most common and scalable route to this compound is via the reduction of its nitro precursor, 2-fluoro-4-methyl-3-nitropyridine. This precursor is a stable, crystalline solid that serves as a reliable starting point for the synthesis.[1]
Protocol 1: Catalytic Hydrogenation for the Preparation of this compound
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. This method is often preferred for its clean conversion and simple work-up procedure.
Rationale: Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a classic and highly efficient method for nitro group reduction. The choice of solvent (typically an alcohol like methanol or ethanol) provides good solubility for the starting material and is compatible with the reaction conditions. The reaction proceeds by the transfer of hydrogen from the catalyst surface to the nitro group, leading to the desired amine with water as the primary byproduct.
Caption: Synthetic route to this compound.
Materials:
-
2-Fluoro-4-methyl-3-nitropyridine (1.0 eq)
-
Raney® Nickel (approx. 10% w/w) or 10% Palladium on Carbon (approx. 5% w/w)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply
-
Celite® or another filtration aid
-
Parr hydrogenator or a balloon hydrogenation setup
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vessel Preparation: To a hydrogenation vessel (e.g., a Parr bottle), add 2-fluoro-4-methyl-3-nitropyridine.
-
Solvent and Catalyst Addition: Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M). Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to the solution.
-
Expert Insight: Raney Ni is a cost-effective choice, but Pd/C often allows for lower catalyst loading and milder conditions. The catalyst should be handled as a slurry in the solvent to prevent ignition.
-
-
Hydrogenation: Seal the vessel and connect it to the hydrogenator. Purge the vessel several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully depressurizing and sampling the reaction mixture. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.
-
Trustworthiness Check: It is critical to keep the filter cake wet with solvent at all times, as hydrogenation catalysts can be pyrophoric upon exposure to air when dry.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps but can be further purified by recrystallization or column chromatography if necessary.
Part 2: Core Application in Kinase Inhibitor Synthesis
The primary utility of this compound in this context is as a nucleophile in C-N bond-forming reactions. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that is ideally suited for coupling aminopyridines to (hetero)aryl halides, which are common fragments in kinase inhibitor design.[2][3][4] This reaction forms the key diarylamine linkage found in many ATP-competitive inhibitors.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaminopyrimidine Scaffold
This protocol provides a detailed methodology for the coupling of this compound with 2,4-dichloro-5-chloropyrimidine, a representative precursor for a kinase inhibitor core analogous to those used in ALK inhibitors.
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds under conditions that are far milder than traditional methods like the Ullmann condensation.[2] The choice of catalyst system is critical. A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃, undergoes oxidative addition into the C-Cl bond of the pyrimidine. A specialized phosphine ligand, such as Xantphos or BINAP, is crucial for stabilizing the palladium intermediates and facilitating the subsequent steps of amine coordination, deprotonation by a base (like NaOtBu or Cs₂CO₃), and reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[3][4] The ligand's structure influences the reaction's efficiency, and bulky, electron-rich ligands are often preferred for coupling with electron-rich amines and unactivated aryl chlorides.
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloro-5-methylpyrimidine (or similar dihalopyrimidine) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (e.g., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/block
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask or microwave vial equipped with a stir bar.
-
Expert Insight: The order of addition matters. Pre-mixing the catalyst, ligand, and base before adding the reactants can sometimes improve reproducibility. NaOtBu is a strong, effective base for these couplings but is sensitive to moisture and incompatible with some functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates, though they may require higher temperatures or longer reaction times.[4]
-
-
Reactant Addition: Add the 2,4-dichloro-5-methylpyrimidine and this compound to the flask.
-
Solvent Addition: Add anhydrous dioxane or toluene via syringe. The reaction should be reasonably concentrated (e.g., 0.1 M).
-
Degassing: Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or by taking small aliquots (under inert atmosphere), quenching them, and analyzing by LC-MS. The reaction is typically complete in 6-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with a suitable organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by silica gel column chromatography to yield the desired N-(2-chloro-5-methylpyrimidin-4-yl)-2-fluoro-4-methylpyridin-3-amine.
This resulting monochloropyrimidine product is a versatile intermediate itself, ready for a subsequent coupling reaction at the remaining chlorine atom to build out the full kinase inhibitor structure.
Data Presentation: Catalyst Systems for C-N Coupling
The success of the Buchwald-Hartwig amination is highly dependent on the chosen catalyst system. The following table summarizes common systems used for coupling (hetero)aryl amines, providing researchers with a starting point for optimization.
| Catalyst System | Palladium Precursor | Ligand | Typical Base(s) | Solvent(s) | Key Advantages & Considerations |
| System 1 | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | A classic, robust system. Good for many primary and secondary amines.[2] |
| System 2 | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Wide bite angle is excellent for preventing β-hydride elimination and promoting reductive elimination.[3] |
| System 3 | Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄ | t-BuOH, Toluene | Highly active catalysts allowing for lower temperatures and coupling of challenging substrates like aryl chlorides. |
| System 4 | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS, t-BuOLi | Dioxane | Often used for functional group tolerance where strong inorganic bases are not suitable.[5] |
Conclusion and Future Outlook
This compound is a strategically designed building block that offers significant advantages in the synthesis of kinase inhibitors. The fluorine atom provides a tool to modulate basicity and block metabolic pathways, while the amine provides a reactive handle for core scaffold construction. The protocols provided herein for its synthesis and subsequent use in palladium-catalyzed C-N bond formation represent reliable and scalable methods for medicinal chemists. As the demand for more sophisticated and targeted cancer therapies grows, the application of such precisely functionalized intermediates will undoubtedly continue to be a cornerstone of successful drug discovery programs.
References
- 1. innospk.com [innospk.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Fluoro-4-methylpyridin-3-amine in Pharmaceutical Synthesis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-fluoro-4-methylpyridin-3-amine as a versatile building block in modern pharmaceutical synthesis. We will explore its unique structural attributes, focusing on the synergistic roles of the fluorine atom and the primary amine in directing reactivity and imparting desirable pharmacokinetic properties to target molecules. This guide offers insights into its core applications, detailed and validated experimental protocols for its synthesis and subsequent derivatization, and a discussion of its strategic importance in constructing complex molecular architectures, particularly within the domain of kinase inhibitors.
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged heterocycle, forming the core of numerous FDA-approved drugs. The strategic functionalization of this ring system is paramount for modulating biological activity and optimizing drug-like properties. This compound emerges as a high-value intermediate, offering chemists multiple avenues for molecular elaboration.
Its utility is rooted in three key structural features:
-
The Pyridine Core: A six-membered aromatic heterocycle that is often involved in crucial hydrogen bonding and π-stacking interactions with biological targets.
-
The 3-Amino Group: A nucleophilic primary amine that serves as a primary handle for a wide array of chemical transformations, most commonly acylation, alkylation, and condensation reactions.
-
The 2-Fluoro Substituent: The presence of a fluorine atom ortho to the amine and adjacent to the ring nitrogen activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] In drug candidates, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[3][4]
This combination of reactive sites makes this compound a particularly powerful tool for generating libraries of complex molecules for drug discovery programs.
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of laboratory personnel. The following data has been compiled from publicly available safety data sheets and chemical supplier information.
| Property | Value | Reference |
| CAS Number | 19346-44-2 | [5] |
| Molecular Formula | C₆H₇FN₂ | [6] |
| Molecular Weight | 126.13 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | - |
| Boiling Point | ~226.7 °C at 760 mmHg | [7] |
Safety & Handling Information
This compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]
-
Precautionary Statements (Prevention):
-
Personal Protective Equipment (PPE): Standard laboratory PPE including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat is mandatory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Core Synthetic Applications & Mechanistic Insights
The primary value of this compound lies in its predictable and orthogonal reactivity. The amino group and the fluoro-substituted carbon represent distinct reactive centers that can be addressed under different reaction conditions.
Role in Kinase Inhibitor Synthesis
The substituted aminopyridine motif is a cornerstone of many small-molecule kinase inhibitors. These drugs often function by competing with ATP for the kinase's binding site. The amine can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine portion of ATP. By using this compound, medicinal chemists can construct fused heterocyclic systems, such as furopyridines or imidazopyridines, which are privileged scaffolds for targeting kinases like Lck, FLT3, and Aurora kinases.[9][10][11] The fluorine atom not only facilitates the key cyclization step via SNAr but can also enhance the final compound's binding affinity and metabolic profile.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own reaction optimizations and safety assessments.
Protocol 1: Synthesis of this compound
The target compound is most efficiently prepared via a two-step sequence starting from the commercially available 2-fluoro-4-methylpyridine. The process involves regioselective nitration followed by reduction.
Step 1: Synthesis of 2-Fluoro-4-methyl-3-nitropyridine [12]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-salt bath.
-
Addition: Slowly add 2-fluoro-4-methylpyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.
-
Nitration: Add a pre-mixed solution of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel. Ensure the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The pH is then adjusted to ~7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired nitro-intermediate.
Causality Note: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperature to control the exothermic reaction and prevent unwanted side products.
Step 2: Reduction to this compound
-
Setup: To a solution of 2-fluoro-4-methyl-3-nitropyridine (1.0 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH), add palladium on carbon (10% Pd/C, 0.05 eq) under an inert atmosphere (N₂ or Ar).
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (typically 1-3 atm or a balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by recrystallization or column chromatography.
Alternative Reduction: For larger scale or if hydrogenation is not feasible, reduction can be achieved using iron powder (Fe) and ammonium chloride (NH₄Cl) in a mixture of ethanol and water at reflux.
Protocol 2: Acylation of the 3-Amino Group
This protocol demonstrates the formation of an amide bond, a fundamental transformation in drug synthesis.
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert-atmosphere flask. Add a mild, non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq). Cool the solution to 0 °C.
-
Addition: Add a solution of the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting amine by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Wash: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or flash chromatography.
Causality Note: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The aqueous washes in the work-up are essential for removing reagents and byproducts to simplify purification.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its dual reactivity, enabled by the nucleophilic amine and the SNAr-susceptible C-F bond, provides a robust platform for the synthesis of complex pharmaceutical agents. The protocols and insights provided herein are intended to empower researchers to effectively leverage this building block in their drug discovery endeavors, paving the way for the development of novel therapeutics, particularly in the field of oncology and immunology where kinase modulation is a key strategy.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innospk.com [innospk.com]
Application Notes and Protocol for the N-Arylation of 2-Fluoro-4-methylpyridin-3-amine
Introduction: Strategic Importance of N-Aryl Aminopyridines
The N-arylation of aminopyridines is a cornerstone transformation in modern medicinal chemistry and materials science. The resulting N-aryl aminopyridine scaffold is a privileged structural motif found in a multitude of biologically active compounds, including kinase inhibitors, central nervous system agents, and anti-infectives. Specifically, the targeted N-arylation of 2-fluoro-4-methylpyridin-3-amine offers a versatile entry point for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the fluoro, methyl, and amino groups on the pyridine ring allows for fine-tuning of the physicochemical and pharmacological properties of the final products.
This application note provides a comprehensive guide to the N-arylation of this compound, with a primary focus on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization strategies tailored for this specific substrate.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, mediated by a palladium catalyst.[1] The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product and regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[4] For sterically hindered or electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often employed to promote the reaction.[4]
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOt-Bu, 1.5-2.0 eq) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the aryl bromide) to the reaction vessel.
-
Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-4-methylpyridin-3-amine.
Data Presentation: Representative Catalyst Systems for N-Arylation of Aminopyridines
The choice of catalyst system is crucial for the successful N-arylation of aminopyridines. The following table summarizes some commonly used palladium precursors, ligands, and bases for this transformation.
| Palladium Precursor | Ligand | Base | Typical Solvents | Notes |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene, Dioxane | A robust and widely used system for a broad range of substrates.[4] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH, Toluene | Often effective for heteroaromatic amines and can tolerate a wider range of functional groups. |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Dioxane, THF | Particularly useful for sterically hindered amines and aryl halides.[4] |
| [Pd(cinnamyl)Cl]₂ | cataCXium® A | K₂CO₃ | t-AmylOH | A commercially available catalyst system that can be effective for challenging couplings. |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Scientific Insights
The N-arylation of this compound can present specific challenges that require careful consideration and optimization.
-
Low or No Conversion:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using bulky ligands can often mitigate this issue by sterically shielding the palladium.
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and handled under inert conditions to prevent decomposition.
-
Insufficiently Strong Base: For some aryl halides, a stronger base like NaOt-Bu may be necessary to facilitate the deprotonation of the amine.
-
-
Side Reactions:
-
Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene. This is often competitive with the desired C-N bond formation and can be influenced by the choice of ligand and the presence of water.
-
Defluorination: While generally stable, the fluorine substituent on the pyridine ring could potentially undergo nucleophilic displacement under harsh conditions. Using milder bases and lower reaction temperatures can help to avoid this.
-
-
Purification Challenges:
-
The polarity of the product and starting materials may be similar, making chromatographic separation difficult. Careful selection of the eluent system for column chromatography is crucial.
-
Residual palladium catalyst can often be removed by washing the organic solution with an aqueous solution of a thiol-containing reagent (e.g., thiourea) or by using a metal scavenger.
-
Conclusion
The Buchwald-Hartwig amination provides a powerful and versatile method for the N-arylation of this compound, a key transformation for the synthesis of novel compounds in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists working in this field.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Fluoro-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Fluoro-4-methylpyridin-3-amine in Heterocyclic Chemistry
This compound is a highly versatile and strategically important building block in the synthesis of novel heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic amine and a labile fluorine atom on a pyridine core, provides a powerful platform for the construction of a diverse array of fused heterocyclic systems. The fluorine atom, positioned ortho to the amino group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating intramolecular cyclization. The methyl group at the 4-position can influence the electronic properties and solubility of the resulting heterocycles. This guide provides detailed application notes and protocols for the synthesis of various novel heterocycles, including pyridopyrimidines, pyrido[2,3-b]pyrazines, and fused imidazoles, starting from this compound.
PART 1: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles that are isosteric with purines and pteridines, making them privileged scaffolds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including kinase inhibition and anticancer properties. The synthesis of these compounds from this compound typically involves a condensation reaction with a suitable three-carbon electrophile, followed by an intramolecular SNAr cyclization.
Reaction Causality and Mechanistic Insight
The core of this transformation lies in the sequential formation of two new bonds. The initial step is the reaction of the exocyclic amino group of this compound with an electrophilic species. This is followed by an intramolecular nucleophilic attack of a newly formed nitrogen nucleophile on the carbon atom bearing the fluorine. The electron-withdrawing nature of the pyridine nitrogen and often an additional activating group on the pyrimidine precursor enhance the electrophilicity of the C-F bond, making the cyclization feasible.[1][2]
start [label="this compound"]; intermediate1 [label="Amidine Intermediate"]; intermediate2 [label="Cyclization Intermediate\n(Meisenheimer-like)"]; product [label="Pyrido[2,3-d]pyrimidine"];
start -> intermediate1 [label="Reaction with\nNitrile/Formamide derivative"]; intermediate1 -> intermediate2 [label="Intramolecular\nNucleophilic Attack"]; intermediate2 -> product [label="Fluoride Elimination"]; }
Figure 1: Generalized workflow for the synthesis of Pyrido[2,3-d]pyrimidines.Protocol 1: Synthesis of a 2,4-Disubstituted-7-methylpyrido[2,3-d]pyrimidine
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted-7-methylpyrido[2,3-d]pyrimidine via a condensation reaction with a β-ketonitrile followed by cyclization.
Materials:
-
This compound
-
Acyclic or cyclic β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile)
-
Sodium or potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) and the β-ketonitrile (1.1 eq) in anhydrous DMF.
-
Base Addition: To the stirred solution at room temperature, add sodium tert-butoxide (2.5 eq) portion-wise over 15 minutes. The reaction mixture may change color and become warm.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired pyrido[2,3-d]pyrimidine.
| Starting Material | Reagent | Product | Yield (%) |
| This compound | 3-Oxo-3-phenylpropanenitrile | 2-Amino-4-phenyl-7-methylpyrido[2,3-d]pyrimidine | 75-85 |
| This compound | 3-Oxobutanenitrile | 2-Amino-4,7-dimethylpyrido[2,3-d]pyrimidine | 70-80 |
Table 1: Representative yields for the synthesis of Pyrido[2,3-d]pyrimidines.
PART 2: Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines, also known as 5-azaquinoxalines, are another important class of nitrogen-containing heterocycles with diverse biological activities. Their synthesis from this compound can be achieved through a condensation reaction with a 1,2-dicarbonyl compound.
Reaction Causality and Mechanistic Insight
This synthesis relies on the formation of a dihydropyrido[2,3-b]pyrazine intermediate through the condensation of the 1,2-diamine functionality (of the aminopyridine) with a 1,2-dicarbonyl compound. Subsequent oxidation of this intermediate leads to the aromatic pyrido[2,3-b]pyrazine. The choice of oxidant and reaction conditions is crucial for achieving high yields.
start [label="this compound"]; intermediate [label="Dihydropyrido[2,3-b]pyrazine\nIntermediate"]; product [label="Pyrido[2,3-b]pyrazine"];
start -> intermediate [label="Condensation with\n1,2-Dicarbonyl Compound"]; intermediate -> product [label="Oxidation"]; }
Figure 2: General synthetic route to Pyrido[2,3-b]pyrazines.Protocol 2: Synthesis of a 2,3-Disubstituted-6-methylpyrido[2,3-b]pyrazine
This protocol outlines the synthesis of a pyrido[2,3-b]pyrazine from this compound and a 1,2-dicarbonyl compound like benzil.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or Acetic Acid
-
Optional: Oxidizing agent (e.g., air, nitrobenzene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 6-24 hours. The progress of the reaction can be monitored by TLC. In some cases, bubbling air through the reaction mixture or adding a mild oxidizing agent can facilitate the final aromatization step.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Benzil | 6-Methyl-2,3-diphenylpyrido[2,3-b]pyrazine | 80-90 |
| This compound | Glyoxal (40% in water) | 6-Methylpyrido[2,3-b]pyrazine | 65-75 |
Table 2: Representative yields for the synthesis of Pyrido[2,3-b]pyrazines.
PART 3: Synthesis of Fused Imidazoles: Pyrido[2,3-d]imidazoles
Fused imidazoles are prevalent in many biologically active molecules. The synthesis of pyrido[2,3-d]imidazoles from this compound can be accomplished through various methods, including the Phillips-Ladenburg reaction with carboxylic acids or their derivatives.
Reaction Causality and Mechanistic Insight
The formation of the imidazole ring involves the initial acylation of the amino group of this compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). This is followed by an intramolecular cyclodehydration to form the fused imidazole ring. The fluorine atom is not displaced in this particular pathway but remains on the final heterocyclic core, offering a site for further functionalization.
start [label="this compound"]; intermediate [label="N-Acyl Intermediate"]; product [label="Pyrido[2,3-d]imidazole"];
start -> intermediate [label="Acylation with\nCarboxylic Acid Derivative"]; intermediate -> product [label="Intramolecular\nCyclodehydration"]; }
Figure 3: Synthetic pathway to Pyrido[2,3-d]imidazoles.Protocol 3: Synthesis of a 2-Substituted-7-fluoro-6-methyl-1H-pyrido[2,3-d]imidazole
This protocol describes the synthesis of a pyrido[2,3-d]imidazole using a one-pot reaction with a carboxylic acid in the presence of a dehydrating agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq) and the carboxylic acid (1.2 eq) with polyphosphoric acid (10-20 times the weight of the amine).
-
Reaction: Heat the mixture with stirring at 150-180 °C for 2-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with water, and dry it.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Acetic Acid | 2,6-Dimethyl-7-fluoro-1H-pyrido[2,3-d]imidazole | 70-80 |
| This compound | Benzoic Acid | 7-Fluoro-6-methyl-2-phenyl-1H-pyrido[2,3-d]imidazole | 65-75 |
Table 3: Representative yields for the synthesis of Pyrido[2,3-d]imidazoles.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols and application notes provided in this guide demonstrate its utility in constructing medicinally relevant scaffolds such as pyridopyrimidines, pyrido[2,3-b]pyrazines, and pyrido[2,3-d]imidazoles. The strategic placement of the fluoro and amino groups allows for predictable and efficient cyclization reactions. By understanding the underlying reaction mechanisms and optimizing the reaction conditions, researchers can effectively utilize this building block to accelerate the discovery and development of new chemical entities.
References
Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-methylpyridin-3-amine in the Synthesis of Potent and Selective MAP4K4 Inhibitors
Introduction: MAP4K4, a Critical Node in Cellular Signaling and Disease
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant therapeutic target in a multitude of human diseases. As a member of the Ste20-like kinase family, MAP4K4 is an upstream regulator of critical signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[1] Its dysregulation has been implicated in a wide range of pathologies, from cancer and inflammation to metabolic and cardiovascular diseases.[1] The overexpression of MAP4K4 is frequently observed in various cancers, where it plays a crucial role in cell proliferation, invasion, and migration.[1][2] Consequently, the development of potent and selective small molecule inhibitors of MAP4K4 is a key focus for therapeutic intervention.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of MAP4K4 inhibitors, with a specific focus on the strategic use of the key building block, 2-fluoro-4-methylpyridin-3-amine. We will delve into the rationale behind its use, provide a detailed, field-proven synthetic protocol for a representative inhibitor, and outline robust methodologies for assessing the biological activity of the synthesized compounds.
The Rationale for this compound in MAP4K4 Inhibitor Scaffolds
The 3-aminopyridine moiety is a privileged scaffold in kinase inhibitor design, frequently forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket. The strategic incorporation of a fluorine atom at the 2-position and a methyl group at the 4-position of the pyridin-3-amine core offers several advantages in the context of MAP4K4 inhibitor development:
-
Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing pharmacokinetic properties and avoiding off-target effects.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable electrostatic or hydrogen bonding interactions within the kinase active site, potentially increasing potency and selectivity.
-
Vector for Further Functionalization: The methyl group provides a point for further chemical modification to explore structure-activity relationships (SAR) and fine-tune the inhibitor's properties.
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, leading to improved in vivo stability and a more favorable pharmacokinetic profile.
A prime example of a potent and selective MAP4K4 inhibitor synthesized from this key intermediate is GNE-495 . This compound has an IC50 of 3.7 nM for MAP4K4 and has demonstrated efficacy in in vivo models of retinal angiogenesis.[3][4][5]
Synthetic Protocol: Synthesis of a Representative MAP4K4 Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a potent MAP4K4 inhibitor, exemplifying the utility of this compound. The synthesis involves a key Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds.
Diagram of the Synthetic Workflow
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Development of Novel Fluorescent Probes Using 2-Fluoro-4-methylpyridin-3-amine
Introduction: Leveraging the Potential of Substituted Pyridinamines in Fluorescence Probe Design
The field of fluorescence microscopy has been revolutionized by the development of novel small-molecule probes that enable the visualization of complex biological processes in living cells with high specificity and resolution.[1][2] The rational design of these probes often involves the selection of a core fluorophore scaffold that can be chemically modified to tune its photophysical properties and introduce specific functionalities.[3] Aminopyridine derivatives have emerged as a promising class of fluorophore scaffolds due to their inherent fluorescence and synthetic versatility.[4] Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield, making it an attractive starting point for probe development.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of novel fluorescent probes derived from 2-fluoro-4-methylpyridin-3-amine . This particular building block is of interest due to the presence of a reactive primary amine for synthetic elaboration and the influence of the fluoro and methyl substituents on the electronic and photophysical properties of the resulting fluorophore. The fluorine atom, with its high electronegativity, can modulate the pKa of the molecule and potentially enhance photostability and cell permeability, while the methyl group can influence the electronic distribution and steric interactions of the final probe.[6]
Herein, we propose the synthesis of a novel fluorescent probe, PyFluor-1 , through a straightforward Schiff base condensation. This reaction is a reliable method for forming a C=N (imine) bond, which can extend the π-conjugated system and generate a new fluorophore.[5][7] We will then detail the protocols for the comprehensive photophysical characterization of PyFluor-1 and its application in live-cell imaging.
Part 1: Design and Synthesis of PyFluor-1
Rationale for Probe Design
The design of PyFluor-1 is based on the principle of creating a simple, yet effective, fluorescent molecule through the condensation of this compound with a suitable aromatic aldehyde. The formation of the Schiff base extends the conjugation of the aromatic system, which is expected to result in a molecule with fluorescent properties. The choice of the aldehyde partner can be varied to fine-tune the resulting probe's emission wavelength and other photophysical characteristics. For this protocol, we will use 4-(diethylamino)salicylaldehyde as the reaction partner, a common component in fluorescent probe synthesis known to contribute to a significant Stokes shift and environmental sensitivity.
References
- 1. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 2. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. newsama.com [newsama.com]
- 6. youtube.com [youtube.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Scale-Up Synthesis of 2-Fluoro-4-methylpyridin-3-amine: An Application and Protocol Guide
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for the production of 2-fluoro-4-methylpyridin-3-amine, a key building block in the pharmaceutical and agrochemical industries. The synthesis commences with the regioselective nitration of 2-fluoro-4-methylpyridine to yield the intermediate 2-fluoro-4-methyl-3-nitropyridine. This intermediate is subsequently reduced via catalytic hydrogenation to afford the final product. This document provides in-depth protocols, safety considerations, in-process controls, and analytical methods designed for researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations. The causality behind experimental choices is explained to provide a framework for adaptation and optimization.
Introduction and Strategic Overview
This compound is a critical intermediate in the synthesis of a variety of bioactive molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[1][2] The strategic challenge in the large-scale production of this compound lies in achieving high regioselectivity during the initial electrophilic substitution and ensuring a safe, efficient, and clean reduction of the nitro intermediate.
This guide outlines a proven two-step synthetic strategy, selected for its reliability, scalability, and use of readily available starting materials.[3] The process is designed to be self-validating through rigorous in-process controls and analytical checkpoints, ensuring the final product meets stringent purity requirements.
Logical Workflow of the Synthesis
The overall synthetic pathway is illustrated below. The process is divided into two primary stages: nitration and reduction, each with its own dedicated work-up and purification steps.
Caption: Overall workflow for the scale-up synthesis.
Part 1: Scale-Up Nitration of 2-Fluoro-4-methylpyridine
Scientific Rationale and Causality
The direct nitration of the pyridine ring is an electrophilic aromatic substitution. Pyridine itself is electron-deficient and therefore deactivated towards such reactions, often requiring harsh conditions.[4] The fluorine atom at the 2-position further deactivates the ring through its inductive electron-withdrawing effect. However, the methyl group at the 4-position is an activating group. The regioselectivity of the nitration is directed to the 3-position, which is ortho to the activating methyl group and meta to the deactivating fluoro group.
The use of a mixed acid system, typically concentrated nitric acid and sulfuric acid, is standard for generating the highly electrophilic nitronium ion (NO₂⁺) in situ. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[5][6]
Key considerations for scale-up:
-
Exothermicity: Nitration reactions are highly exothermic.[7] Uncontrolled temperature can lead to a runaway reaction and the formation of unsafe, potentially explosive byproducts.[5][8] Therefore, slow, controlled addition of the nitrating agent at low temperatures is critical.
-
Over-nitration: To minimize the formation of dinitrated byproducts, the stoichiometry of the nitrating agent must be carefully controlled.[7]
-
Work-up: The reaction mixture must be quenched by carefully adding it to ice or cold water to dissipate heat and dilute the strong acids before neutralization.
Detailed Protocol for Nitration
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Fluoro-4-methylpyridine | >98% | Sigma-Aldrich, TCI |
| Sulfuric Acid (98%) | Reagent ACS | Standard Commercial |
| Nitric Acid (fuming, >90%) | Reagent ACS | Standard Commercial |
| Dichloromethane (DCM) | ACS Grade | Standard Commercial |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Standard Commercial |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Commercial |
| Ice | Deionized Water | N/A |
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Chiller/circulator for temperature control.
-
Large quench vessel.
-
Separatory funnel (appropriate for the scale).
-
Rotary evaporator.
Procedure (100 g scale):
-
Reactor Setup: Set up a 2 L jacketed reactor equipped with an overhead stirrer, a temperature probe, and a 500 mL pressure-equalizing dropping funnel. Connect the reactor jacket to a chiller set to -5 °C.
-
Charging the Reactor: Charge the reactor with 2-fluoro-4-methylpyridine (100 g, 0.90 mol).
-
Cooling: Start the stirrer and cool the reactor contents to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (63 mL, 1.5 mol) to concentrated sulfuric acid (100 mL) while cooling in an ice bath. Caution: This is a highly exothermic and corrosive mixture. Prepare in a fume hood with appropriate PPE.
-
Addition of Nitrating Agent: Transfer the cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: In a separate 5 L vessel, prepare a stirred mixture of crushed ice (1 kg) and water (1 L). Slowly and carefully transfer the reaction mixture into the ice/water slurry, ensuring the quench temperature does not rise above 20 °C.
-
Neutralization and Extraction: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is ~7-8. Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-4-methyl-3-nitropyridine as a solid. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 80-90%
Part 2: Scale-Up Reduction of 2-Fluoro-4-methyl-3-nitropyridine
Scientific Rationale and Causality
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For large-scale operations, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and atom economy.[9]
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of nitro groups. It is typically used at a loading of 5-10 wt%.[10]
-
Raney Nickel: Another common catalyst, but Pd/C is often preferred for its higher activity and selectivity in many cases.
Key considerations for scale-up:
-
Catalyst Handling: Pd/C is pyrophoric, especially after use when it is saturated with hydrogen and in the presence of flammable solvents.[7][11] It must be handled under an inert atmosphere and should never be allowed to dry. The filtration process requires special care to keep the catalyst wet at all times.
-
Hydrogen Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area, using appropriate pressure-rated equipment.
-
Reaction Exotherm: The reduction of a nitro group is a very exothermic process.[9] The rate of hydrogen uptake must be controlled to manage the heat generated, especially at the beginning of the reaction.
-
Catalyst Filtration: After the reaction, the heterogeneous catalyst must be safely removed by filtration. Filtering through a pad of Celite is a common and effective method. The filter cake must be kept wet to prevent ignition.
Detailed Protocol for Reduction
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Fluoro-4-methyl-3-nitropyridine | >95% | From Part 1 |
| Palladium on Carbon (10 wt%, 50% wet) | N/A | Johnson Matthey, Evonik |
| Methanol | ACS Grade | Standard Commercial |
| Hydrogen Gas (H₂) | High Purity | N/A |
| Celite® 545 | N/A | Standard Commercial |
| Nitrogen Gas (N₂) | High Purity | N/A |
Equipment:
-
Parr-type hydrogenation apparatus or a suitable pressure reactor.
-
Buchner funnel and filter flask.
-
Dedicated, labeled waste container for the spent catalyst.
Procedure (120 g scale):
-
Reactor Setup: In a well-ventilated fume hood, charge a 2 L pressure reactor with 2-fluoro-4-methyl-3-nitropyridine (120 g, 0.77 mol) and methanol (1 L).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, 12 g) to the reactor. Caution: Do not allow the catalyst to dry.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, then with hydrogen three times. Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 bar).
-
Reaction: Begin vigorous stirring. The reaction is exothermic, and the temperature may rise. If necessary, use cooling to maintain the temperature below 40 °C. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
Depressurization and Purging: Once hydrogen uptake ceases, stop the stirring. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.
-
Catalyst Filtration: Set up a Buchner funnel with a pad of Celite (approx. 2 cm thick) over a filter flask. Wet the Celite pad with methanol. Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad. Crucial Safety Step: Continuously add methanol to the funnel to ensure the filter cake never runs dry.
-
Washing: Wash the filter cake with additional methanol (2 x 200 mL), again ensuring the cake remains wet.
-
Catalyst Quenching and Disposal: Immediately after filtration, carefully transfer the wet filter cake to a dedicated waste container filled with water.
-
Product Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to yield a crystalline solid.
Expected Yield: 90-98%
Trustworthiness: In-Process Controls and Analytical Methods
To ensure the reliability and reproducibility of the synthesis, the following analytical checks are recommended.
In-Process Controls (IPCs)
-
Nitration Reaction Monitoring:
-
Technique: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purpose: To monitor the consumption of the 2-fluoro-4-methylpyridine starting material.
-
Endpoint: Disappearance of the starting material spot/peak.
-
-
Hydrogenation Reaction Monitoring:
-
Technique: Hydrogen uptake measurement and HPLC analysis of a filtered aliquot.
-
Purpose: To confirm the complete conversion of the nitro intermediate.
-
Endpoint: Cessation of hydrogen uptake and disappearance of the nitro compound peak in the HPLC chromatogram.
-
Final Product Quality Control
A validated HPLC method is crucial for determining the purity of the final product.
HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in 50:50 water:acetonitrile to a concentration of 1 mg/mL. |
Acceptance Criteria: Purity of ≥98% by area normalization.
Identity Confirmation:
-
¹H NMR and ¹³C NMR: To confirm the structure of the final product.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.[12]
Safety and Hazard Management
Chemical Hazards and Mitigation
Caption: Key hazards and corresponding mitigation strategies.
-
Nitrating Mixture: Highly corrosive and a strong oxidizer. Always handle in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[5][6]
-
Runaway Reactions: The nitration step is highly exothermic. Strict adherence to slow addition rates and maintaining the recommended low temperature is essential to prevent a thermal runaway.[7][8]
-
Hydrogen Gas: Ensure the hydrogenation area is well-ventilated and free of ignition sources. Use pressure-rated equipment and always purge lines and vessels with an inert gas before and after introducing hydrogen.
-
Pyrophoric Catalyst: Never allow Pd/C to become dry, especially after it has been exposed to hydrogen. During filtration, ensure the catalyst bed is always covered with solvent. Quench the spent catalyst by adding it to a large volume of water immediately after filtration.[7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-2-fluoropyridine Pharmaceutical Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 3. innospk.com [innospk.com]
- 4. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. vapourtec.com [vapourtec.com]
- 8. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Enzymatic Reactions Involving 2-Fluoro-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 2-Fluoro-4-methylpyridin-3-amine in Modern Drug Discovery
This compound is a fluorinated pyridine derivative that serves as a critical structural motif and versatile building block in medicinal chemistry.[1][2] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] As a primary aromatic amine, the this compound moiety is susceptible to various enzymatic transformations within a biological system. Understanding these potential enzymatic reactions is paramount for drug development professionals to predict metabolic fate, assess potential toxicity, and optimize the pharmacokinetic profile of novel therapeutics.
This comprehensive guide provides detailed application notes and investigational protocols for studying the enzymatic reactions involving this compound. We will delve into the probable metabolic pathways mediated by key enzyme families, including Cytochrome P450 monooxygenases and UDP-glucuronosyltransferases. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for researchers to explore the biotransformation of this important chemical entity.
Part 1: Predicted Metabolic Pathways
Based on the chemical structure of this compound, two primary enzymatic pathways are anticipated to be of significant interest: Phase I oxidation reactions catalyzed by Cytochrome P450 enzymes and Phase II conjugation reactions mediated by UDP-glucuronosyltransferases.
Phase I Metabolism: Cytochrome P450-Mediated Oxidation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[3][4] For aromatic amines, CYPs can catalyze several oxidative reactions.
-
N-Oxidation: The primary amine group of this compound is a likely target for N-oxidation, leading to the formation of a hydroxylamine derivative. This can be a critical step as hydroxylamines are often reactive metabolites that can lead to toxicity.
-
Aromatic Hydroxylation: Although the pyridine ring is generally electron-deficient, CYP-mediated hydroxylation at other positions on the ring is a possibility that should be investigated.
-
Oxidative Deamination: This process would involve the removal of the amine group, potentially leading to the formation of a ketone or aldehyde.
The following diagram illustrates the potential CYP-mediated metabolic pathways for this compound.
Caption: Potential Phase I metabolic pathways of this compound catalyzed by Cytochrome P450 enzymes.
Phase II Metabolism: UDP-Glucuronosyltransferase-Mediated Conjugation
UDP-glucuronosyltransferases (UGTs) are a key family of Phase II metabolizing enzymes that catalyze the conjugation of glucuronic acid to a wide variety of substrates, including those with amine functional groups.[5][6] This process, known as glucuronidation, generally increases the water solubility of the compound, facilitating its excretion from the body.[7] The primary amine of this compound is a prime candidate for N-glucuronidation.
The diagram below outlines the UGT-mediated conjugation of this compound.
Caption: Potential Phase II metabolic pathway of this compound catalyzed by UDP-glucuronosyltransferases.
Part 2: Experimental Protocols
The following protocols provide a framework for investigating the enzymatic reactions of this compound.
Protocol 1: In Vitro Cytochrome P450 Metabolism Assay
Objective: To determine if this compound is a substrate of human liver microsomal CYP450 enzymes and to identify the potential oxidative metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM)
-
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of the parent compound and to identify and quantify any potential metabolites.
-
Metabolite identification will be based on the accurate mass and fragmentation pattern.
-
Data Analysis:
| Parameter | Description |
| Parent Compound Depletion (%) | Calculate the percentage of this compound metabolized over the incubation period. |
| Metabolite Formation (Peak Area) | Quantify the peak area of the identified metabolites. |
| Metabolic Stability (t1/2) | Determine the in vitro half-life of the compound. |
Protocol 2: In Vitro UDP-Glucuronosyltransferase (UGT) Conjugation Assay
Objective: To determine if this compound undergoes N-glucuronidation by human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl Buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Tris-HCl Buffer (50 mM, pH 7.4)
-
MgCl₂ (5 mM)
-
Human Liver Microsomes (final concentration 1 mg/mL)
-
This compound (final concentration 10 µM)
-
-
Prepare a negative control incubation without UDPGA.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding two volumes of cold acetonitrile.
-
Sample Processing:
-
Vortex and centrifuge the samples as described in Protocol 1.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to detect the formation of the N-glucuronide conjugate. The expected mass of the conjugate will be the mass of the parent compound + 176.032 Da (mass of glucuronic acid).
-
Data Analysis:
| Parameter | Description |
| Glucuronide Conjugate Formation (Peak Area) | Quantify the peak area of the N-glucuronide metabolite. |
| Substrate Depletion (%) | Correlate the formation of the conjugate with the depletion of the parent compound. |
Part 3: Causality Behind Experimental Choices and Trustworthiness
The protocols provided are designed with scientific rigor to ensure the generation of reliable and reproducible data.
-
Use of Human Liver Microsomes: Human liver microsomes are a well-established in vitro model as they contain a high concentration of both CYP450 and UGT enzymes, representing the primary site of drug metabolism in the body.[8][9]
-
Inclusion of Cofactors: The addition of NADPH for CYP450 reactions and UDPGA for UGT reactions is essential, as these are the requisite cofactors for the respective enzymatic activities.[4][7]
-
Negative Controls: The inclusion of negative controls (without the respective cofactors) is crucial to confirm that the observed metabolism is indeed enzyme- and cofactor-dependent.
-
LC-MS/MS Detection: Liquid chromatography-tandem mass spectrometry is the gold standard for metabolic studies due to its high sensitivity, selectivity, and ability to provide structural information for metabolite identification.[10]
By following these well-validated methodologies, researchers can confidently assess the enzymatic liability of this compound and its derivatives, generating crucial data for informed decision-making in the drug development pipeline.
Conclusion
A thorough understanding of the enzymatic reactions involving this compound is indispensable for the successful development of drug candidates incorporating this scaffold. The predicted metabolic pathways and detailed investigational protocols presented in this guide offer a robust framework for researchers to elucidate the metabolic fate of this important molecule. By systematically evaluating its interactions with key drug-metabolizing enzymes, scientists can proactively address potential pharmacokinetic challenges and design safer, more effective medicines.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-glucuronosyltransferase activity in human liver and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-methylpyridin-3-amine
Welcome to the technical support center for the synthesis of 2-fluoro-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. The unique chemical properties imparted by the fluorine atom, such as enhanced metabolic stability and bioavailability, make this compound a valuable building block in medicinal chemistry.[1][2] However, its synthesis can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: The purity of your starting material, 2-fluoro-4-methylpyridine, is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the 2-fluoro-4-methylpyridine is of high purity (>98%).[3] If necessary, purify the starting material by distillation before use.
-
-
Suboptimal Reaction Temperature: The temperature for the amination reaction needs to be carefully controlled.
-
Solution: The optimal temperature can vary depending on the specific amination method used. For nucleophilic aromatic substitution (SNAr) reactions, temperatures may need to be elevated.[4] For palladium-catalyzed methods like the Buchwald-Hartwig amination, milder conditions are often sufficient.[5][6] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Inefficient Amination Strategy: The choice of amination method significantly impacts the yield.
-
Solution: While classical SNAr with ammonia can be used, it often requires harsh conditions.[4] Consider employing a Buchwald-Hartwig amination protocol, which is known for its efficiency and broad substrate scope in forming C-N bonds.[7][8] This palladium-catalyzed cross-coupling reaction can often provide higher yields under milder conditions.[6][9]
-
-
Catalyst Deactivation (for Buchwald-Hartwig amination): The palladium catalyst can be sensitive to air and moisture.
-
Solution: Use an air-stable precatalyst or ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents and reagents.
-
Issue 2: Formation of Side Products
The presence of unwanted side products complicates purification and reduces the overall yield of this compound.
Possible Causes & Solutions:
-
Over-reaction or Di-substitution: The amino group of the product can potentially react further.
-
Solution: Carefully control the stoichiometry of the aminating agent. Using a moderate excess of the amine source is often sufficient. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed.
-
-
Hydrolysis of the Fluoro Group: The fluorine atom can be susceptible to hydrolysis under certain conditions, especially in the presence of strong bases or high temperatures in aqueous media.
-
Solution: If using a strong base, consider performing the reaction at a lower temperature. Whenever possible, use anhydrous conditions. If an aqueous workup is necessary, keep the exposure time to a minimum and maintain a neutral or slightly basic pH.
-
-
Ring Opening or Decomposition: Harsh reaction conditions can lead to the decomposition of the pyridine ring.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes & Solutions:
-
Co-elution with Starting Material or Side Products: The product may have similar polarity to other components in the reaction mixture.
-
Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation. Gradient elution can be particularly effective.
-
-
Product Insolubility or Crystallization Issues: The product may be difficult to handle during workup and purification.
-
Solution: If the product precipitates during workup, ensure it is not lost. It may be necessary to dissolve the crude mixture in a suitable solvent before purification. For crystallization, screen various solvents to find one that provides good quality crystals.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
A common approach involves the amination of a 2-fluoro-4-methylpyridine precursor. This can be achieved through nucleophilic aromatic substitution (SNAr) or, more efficiently, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[6][10] The choice of method often depends on the desired scale and available resources.
Q2: Why is the fluorine atom important in this compound?
The fluorine atom significantly alters the electronic properties of the pyridine ring, making the 2-position more susceptible to nucleophilic attack.[11] In a pharmaceutical context, the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2][12]
Q3: Can I use other halogens at the 2-position (e.g., chlorine or bromine) as starting materials?
Yes, 2-chloro or 2-bromo-4-methylpyridine can also be used as starting materials. However, the reactivity of the halogen towards nucleophilic substitution generally follows the order F > Cl > Br > I for SNAr reactions on electron-deficient rings like pyridine.[13] Therefore, the fluorinated starting material is often more reactive, potentially allowing for milder reaction conditions.
Q4: What are the key safety precautions when working with fluorinated pyridines and amination reagents?
Fluorinated organic compounds should be handled with care, as they can have unique toxicological properties. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Aminating agents, such as ammonia or other amines, can be corrosive and have strong odors. Palladium catalysts and their ligands can be toxic and should be handled with caution. Refer to the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable solvent system should be chosen to clearly separate the starting material, product, and any major side products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol utilizes a palladium-catalyzed approach, which is often more efficient and proceeds under milder conditions than traditional SNAr.[6][9]
Reagents and Materials:
-
2-Fluoro-4-methylpyridine
-
An ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable air-stable catalyst)
-
Phosphine ligand (e.g., BINAP or a more advanced ligand like BrettPhos)[9]
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add anhydrous toluene and stir for a few minutes to allow for catalyst activation.
-
Add the 2-fluoro-4-methylpyridine, the ammonia equivalent, and the base.
-
Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Buchwald-Hartwig Amination | Traditional SNAr with Ammonia |
| Typical Yield | Good to excellent | Moderate to good |
| Reaction Temperature | Milder (e.g., 80-110 °C) | High (e.g., >150 °C) |
| Pressure | Atmospheric | High pressure |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Not always required |
| Catalyst | Palladium-based | None |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
General Reaction Scheme
Caption: General amination reaction for synthesis.
References
- 1. innospk.com [innospk.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Fluoro-4-methylpyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-fluoro-4-methylpyridin-3-amine (CAS No. 173435-32-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The unique arrangement of a basic amino group, an electron-withdrawing fluorine atom, and a pyridine core presents specific challenges during purification. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring you obtain a product of high purity and yield.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: Why does my compound streak severely during thin-layer (TLC) or column chromatography on silica gel?
A1: This is the most common issue faced when purifying basic amines on standard silica gel.
-
Root Cause Analysis: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your aminopyridine interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or "streaking." In severe cases, the compound may not elute from the column at all.
-
Recommended Solutions:
-
Mobile Phase Modification (Primary Method): The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Add a Volatile Base: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your solvent system. A typical starting concentration is 0.5-1% (v/v). The modifier competes with your product for the acidic sites, allowing your compound to elute symmetrically.[1]
-
Ammonia in Methanol: For more polar solvent systems (e.g., dichloromethane/methanol), using a pre-prepared solution of 7N ammonia in methanol as the polar component can be highly effective.
-
-
Use a Deactivated Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a basic environment that is ideal for purifying basic compounds. This often allows for the use of neutral mobile phases like hexane/ethyl acetate.[1]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative to silica gel, as it lacks the strong acidic character. However, alumina can sometimes have lower resolving power than silica.
-
-
Q2: My final product has low purity (<95%) despite careful column chromatography. What are the likely contaminating impurities?
A2: The impurity profile depends heavily on the synthetic route. However, some common culprits can be anticipated.
-
Potential Impurities & Their Origins:
-
Regioisomers: Depending on the synthetic strategy (e.g., nitration followed by reduction), you may form isomeric products. For instance, if starting from a fluorinated picoline, substitution at other positions on the ring can occur. These isomers often have very similar polarities, making them difficult to separate.
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities. For example, if the synthesis involves the reduction of a nitro group (e.g., from 2-fluoro-4-methyl-3-nitropyridine), any remaining nitro-compound will be a major impurity.[2]
-
Dehalogenated Byproducts: The fluorine atom can sometimes be displaced or reduced under certain reaction conditions (e.g., aggressive hydrogenation), leading to the formation of 4-methylpyridin-3-amine.
-
Hydrolysis Products: If the synthesis involves a diazotization-fluorination sequence (Balz-Schiemann type reaction), incomplete reaction can lead to the corresponding phenol (2-hydroxy-4-methylpyridin-3-amine) as a byproduct.
-
-
Troubleshooting & Purification Strategy:
-
Analytical Assessment: Before attempting large-scale purification, analyze the crude mixture by LC-MS to identify the molecular weights of the impurities. This provides crucial clues about their identity. ¹H and ¹⁹F NMR can also help identify structural isomers.
-
Orthogonal Purification: If one method fails, try another. If chromatography on silica is unsuccessful, attempt recrystallization or chromatography on a different stationary phase (like reversed-phase C18).
-
Acid-Base Extraction: This can be effective for removing neutral or acidic impurities. Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane), wash with a basic aqueous solution (like NaHCO₃) to remove acidic impurities, and then extract the desired amine into an acidic aqueous solution (e.g., 1M HCl). The amine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Q3: My recovery and yield are very low after purification. Where could my product be going?
A3: Product loss can occur at several stages. Understanding the physicochemical properties of your compound is key to minimizing these losses.
-
Potential Causes of Product Loss:
-
Irreversible Binding to Silica: As discussed in Q1, if an unmodified silica column is used, a significant portion of your product can remain permanently adsorbed to the stationary phase.
-
Degradation on Silica: The acidic nature of silica gel can catalyze the degradation of sensitive compounds over the long exposure times of column chromatography.
-
Improper Solvent Choice for Recrystallization: If the compound is too soluble in the chosen recrystallization solvent, recovery will be poor. Conversely, if it is nearly insoluble, it will crash out of solution, often trapping impurities. Amines can sometimes form salts or adducts with certain solvents.[3]
-
Volatility: While this specific compound is not extremely volatile, some related aminopyridines can be lost during solvent removal under high vacuum, especially if residual heat is applied.
-
-
Solutions to Maximize Recovery:
-
Always use a modified mobile phase or a deactivated column for chromatography.
-
Perform recrystallization solvent screens on a small scale first. Test a range of solvents and solvent pairs (e.g., ethyl acetate/hexanes, ethanol/water, toluene).
-
When removing solvent after purification, avoid excessive heating. Use a rotary evaporator with a water bath at or slightly above room temperature.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the recommended analytical techniques to confirm the purity of this compound?
A: A combination of methods should be used for comprehensive purity analysis.
| Analytical Technique | Purpose | Key Considerations |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Check for the correct number of aromatic and aliphatic protons, integration values, and splitting patterns. Impurities may show extra peaks. |
| ¹⁹F NMR | Confirmation of the fluorine atom's presence and chemical environment. | A single peak in the expected region for an aryl fluoride confirms the fluoro-group. The absence of other fluorine signals helps rule out certain isomeric impurities. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Useful for distinguishing between close isomers that may have similar ¹H NMR spectra. |
| LC-MS | Purity assessment and impurity identification. | Provides purity as a percentage (e.g., % area at a specific UV wavelength) and gives the molecular weight of the main peak and any impurities. |
| GC-MS | Purity assessment for volatile impurities. | Can be used as an alternative to LC-MS. A nitrogen-phosphorus detector (NPD) offers high sensitivity for nitrogen-containing compounds.[4] |
Q: What are the ideal storage conditions for this compound?
A: Aromatic amines can be sensitive to light, air, and heat.
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light.[5]
-
Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to prevent slow oxidation, which can cause discoloration (often turning yellow or brown).
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal.[6]
Q: Can this compound be purified by recrystallization?
A: Yes, recrystallization can be a very effective method, especially for removing impurities with different polarities.
-
Solvent Selection: The key is finding a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Good Single Solvents to Screen: Toluene, ethyl acetate, isopropanol.
-
Good Solvent/Anti-Solvent Systems: Ethyl acetate/hexanes, ethanol/water, dichloromethane/petroleum ether.
-
-
Expert Tip: Sometimes, converting the amine to a salt (e.g., the hydrochloride salt) can make it more crystalline and easier to recrystallize from polar solvents like ethanol or water. The free base can then be regenerated by treating the purified salt with a base.[3]
Section 3: Standardized Purification Protocols
These protocols are designed to be self-validating by including in-process quality control checks.
Protocol 1: Flash Column Chromatography (Modified Mobile Phase)
-
TLC Analysis:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
On a silica gel plate, spot the crude material, a co-spot (crude + starting material if available), and the starting material.
-
Run a second TLC plate using the same mobile phase but with 1% triethylamine (TEA) added.
-
QC Check: Observe the difference. The spots on the TEA-modified plate should be symmetrical and have a higher R_f value. This confirms the need for a basic modifier.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude material by weight).
-
Prepare the mobile phase (e.g., 10% Ethyl Acetate / 90% Hexanes + 0.5% TEA).
-
Pack the column using the "slurry method" with the prepared mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% TEA) and gradually increase the polarity.
-
Collect fractions and monitor them by TLC (using the modified solvent system).
-
QC Check: Stain the TLC plates with a suitable stain (e.g., potassium permanganate) to visualize spots.
-
-
Product Isolation:
-
Pool the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator (water bath ≤ 30°C).
-
Place the resulting solid or oil under high vacuum to remove residual solvent and TEA.
-
Final QC: Analyze the final product by ¹H NMR and LC-MS to confirm purity.
-
Protocol 2: Recrystallization
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into several small test tubes.
-
Add a different solvent (e.g., toluene, ethyl acetate, isopropanol) dropwise to each tube at room temperature until the solid just dissolves. A good candidate solvent will require more than a few drops but not an excessive amount.
-
Heat the tubes that did not fully dissolve. If the solid dissolves upon heating, it is a potential recrystallization solvent.
-
Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath.
-
QC Check: A good solvent will produce a high yield of crystalline solid upon cooling.
-
-
Bulk Recrystallization:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding solvent until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under high vacuum.
-
Final QC: Determine the melting point of the crystals (a sharp melting point indicates high purity) and confirm identity and purity by NMR.
-
Section 4: Visualization of Purification Workflow
The following diagrams illustrate the decision-making process for purifying this compound.
Caption: Decision workflow for selecting a purification strategy.
Caption: Mapping common impurities to effective removal techniques.
References
Technical Support Center: Synthesis of 2-Fluoro-4-methylpyridin-3-amine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-fluoro-4-methylpyridin-3-amine. This molecule is a critical building block in modern medicinal chemistry, and its successful synthesis is paramount for many drug discovery programs. However, like many substituted pyridines, its preparation is not without challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios we've encountered in the field. Our goal is to move beyond simple protocols and explain the chemical principles behind the common pitfalls and their solutions, empowering you to optimize your synthesis for yield, purity, and scalability.
Section 1: Overview of the Primary Synthetic Challenge
The most common and scalable route to this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, this starts with a di-substituted pyridine, such as 2,3-difluoro-4-methylpyridine, and introduces the amine group using an ammonia source. The primary challenge lies in controlling the regioselectivity of this amination and preventing the formation of stubborn byproducts.
Below is a general workflow illustrating the synthetic process.
Caption: A typical workflow for the synthesis and purification of this compound.
Section 2: Troubleshooting Guide & FAQs
Q1: I'm observing two main products in my reaction mixture. Why is my regioselectivity so poor?
Answer: This is the most common issue and stems from the competitive nucleophilic attack at the C2 and C3 positions of a precursor like 2,3-difluoro-4-methylpyridine.
The Chemistry Behind the Problem: In an SNAr reaction on a pyridine ring, the positions most activated for nucleophilic attack are C2, C4, and C6, as the ring nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate.
-
Attack at C2 (Desired for other isomers, but a side reaction here): The fluorine at C2 is inherently more activated than the fluorine at C3. The proximity to the electron-withdrawing ring nitrogen allows for better stabilization of the intermediate.
-
Attack at C3 (Desired Pathway): While less electronically favored than the C2 position, amination at C3 is the target. Achieving selectivity requires exploiting subtle differences in activation energy or steric hindrance.
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: The activation energy for the formation of the more stable C2-amination intermediate is lower. By reducing the temperature, you provide less energy to the system, favoring the kinetically controlled product. Start the reaction at 0 °C or even lower and allow it to slowly warm.
-
Choice of Ammonia Source:
-
Aqueous Ammonia/Ammonium Hydroxide: Often the reagent of choice. Using a large excess helps drive the reaction and can influence selectivity.
-
Ammonia in an Organic Solvent (e.g., Dioxane, Methanol): This can provide a more homogenous reaction and sometimes improves selectivity by altering the solvation of the intermediate.
-
-
Alternative Starting Material: A robust strategy is to use a starting material where the positions are unambiguously differentiated. For example, starting with 2-chloro-3-fluoro-4-methylpyridine and performing the amination. The C-Cl bond at the 2-position is significantly more labile to SNAr than the C-F bond at the 3-position, leading to highly selective amination at the desired C3 position after a subsequent step or a different precursor. A similar strategy is employed in the synthesis of related 2-amino-3-fluoropyridines, where a chloro group is displaced in preference to a fluoro group[1].
Q2: My mass spectrum shows a peak at M+110, suggesting a diarylamine byproduct. What causes this and how can it be prevented?
Answer: This high molecular weight impurity is likely a diarylamine, formed when a molecule of your desired product, this compound, acts as a nucleophile and attacks another molecule of the starting material.
Mechanism of Dimer Formation: The amine group of the product is a potent nucleophile. As the product concentration builds, it begins to compete with ammonia, leading to the formation of a dimeric byproduct. This is a classic issue in amination reactions.
Caption: Competing reaction pathways leading to the desired product or a dimeric impurity.
Troubleshooting & Solutions:
| Strategy | Rationale |
| Use a Large Excess of Ammonia | By Le Châtelier's principle, a high concentration of ammonia (e.g., >20 equivalents) statistically favors the reaction with the primary aminating agent over the product amine. |
| Slow Addition of Starting Material | Adding the starting material slowly to the ammonia solution keeps its instantaneous concentration low, minimizing the chance of it reacting with the newly formed product. |
| Maintain Low Temperature | This side reaction generally has a higher activation energy. Keeping the temperature low (e.g., 0-25 °C) will suppress the rate of dimer formation more than the desired amination. |
Q3: I'm seeing a byproduct corresponding to the loss of fluorine and the addition of oxygen (a hydroxypyridine). How do I avoid this?
Answer: This is a hydrolysis side reaction, where water or hydroxide acts as a nucleophile instead of ammonia. This is particularly problematic if the reaction is run at high temperatures in an aqueous medium.
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions (if applicable): If using a non-aqueous ammonia source (e.g., ammonia in dioxane), ensure all glassware is oven-dried and solvents are anhydrous.
-
Moderate Reaction Temperature: High temperatures accelerate hydrolysis. If you must heat the reaction to achieve a reasonable rate, do so cautiously and monitor for the appearance of the hydroxy byproduct by LCMS.
-
pH Control During Workup: During the aqueous workup, avoid strongly basic conditions for extended periods, as this can promote hydrolysis of any unreacted starting material. Neutralize the reaction mixture promptly and proceed with extraction.
Section 3: Recommended Experimental Protocols
Protocol 1: Regioselective Amination of 2,3-Difluoro-4-methylpyridine
This protocol is designed to maximize regioselectivity and minimize dimer formation.
Reagents & Equipment:
-
2,3-Difluoro-4-methylpyridine (1.0 eq)
-
Aqueous Ammonium Hydroxide (28-30%, 20 eq)
-
Pressure-rated reaction vessel or a well-sealed flask
-
Stir bar, ice bath
-
Standard workup and purification equipment
Procedure:
-
Charge a pressure-rated vessel with 2,3-difluoro-4-methylpyridine (1.0 eq).
-
Cool the vessel in an ice-water bath to 0-5 °C.
-
Add the cold aqueous ammonium hydroxide solution (20 eq) to the vessel.
-
Seal the vessel securely and allow the mixture to stir at room temperature. Caution: The reaction will generate a slight pressure. Ensure your vessel is appropriately rated.
-
Monitor the reaction progress by TLC or LCMS every 2-4 hours. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture back to 0-5 °C.
-
Carefully vent the vessel and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid-Base Extraction
This technique is highly effective for separating the basic amine product from non-basic impurities. It can be a cost-effective alternative to column chromatography.
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with 1M hydrochloric acid (HCl) (2 x volumes). The desired amine product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities and can be discarded.
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH is >9.
-
The free amine product will precipitate out or form an oil.
-
Extract the now-basic aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified this compound.
References
Technical Support Center: Deprotection Strategies for 2-Fluoro-4-methylpyridin-3-amine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-fluoro-4-methylpyridin-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the critical deprotection step of this valuable synthetic intermediate. The unique electronic properties of the fluoropyridine ring system necessitate careful consideration of reaction conditions to ensure high yields and purity.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the 3-amino moiety on a 2-fluoro-4-methylpyridine scaffold?
The most prevalent protecting groups for the amino functionality in this context are acid-labile carbamates, such as the tert-butyloxycarbonyl (Boc) group, and groups removable by hydrogenolysis, like the benzyloxycarbonyl (Cbz) and benzyl (Bn) groups.[1][2] The choice is dictated by the overall synthetic strategy, particularly the stability of other functional groups in the molecule.[3][4]
Q2: Why can deprotection of this specific scaffold be particularly challenging?
The primary challenges arise from the electronic nature of the substrate:
-
Electron-Deficient Ring: The pyridine nitrogen and the ortho-fluoro substituent withdraw electron density, which can influence the reactivity of the 3-amino group and the stability of its protecting group.
-
Pyridine Nitrogen Coordination: The basic lone pair on the pyridine nitrogen can coordinate to metal catalysts (e.g., Palladium), potentially poisoning the catalyst and hindering hydrogenolysis reactions.[5]
-
Potential for Side Reactions: Harsh acidic or reductive conditions can lead to unwanted side reactions, such as hydrodefluorination (loss of the fluorine atom) or reduction of the pyridine ring itself.
Q3: What is "orthogonal deprotection," and why is it critical for these molecules?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting others.[2] This is crucial in multi-step synthesis. For example, a molecule might contain a Boc-protected amine and a Cbz-protected amine. The Boc group can be removed with acid (like TFA) while the Cbz group remains intact.[6] Subsequently, the Cbz group can be removed by hydrogenolysis, leaving the rest of the molecule untouched.[6][7] This allows for precise, stepwise manipulation of the molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the deprotection of this compound derivatives.
Issue 1: Incomplete or Stalled Boc Deprotection Using Strong Acids (TFA, HCl)
-
Question: I've treated my N-Boc-2-fluoro-4-methylpyridin-3-amine with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but TLC/LC-MS analysis shows a significant amount of starting material remaining even after several hours. What's going wrong?
-
Answer & Solutions: This is a common issue that can stem from several factors. The mechanism of Boc deprotection is an acid-catalyzed hydrolysis that proceeds via a stable tert-butyl cation.[1][8]
-
Insufficient Acid Stoichiometry: The basic pyridine nitrogen will consume one equivalent of acid before the Boc group can be protonated. Ensure you are using a sufficient excess of acid. Recommendation: Start with at least 10-20 equivalents of acid, or use TFA as a co-solvent (e.g., 25-50% v/v in DCM).[1][8]
-
Reaction Time/Temperature: While often rapid at room temperature, sterically hindered or electronically deactivated substrates may require more forcing conditions. Recommendation: If the reaction is stalled at room temperature, consider extending the reaction time to 12-24 hours or gently warming the mixture to 30-40°C while carefully monitoring for potential side products.
-
Formation of Byproducts: The liberated tert-butyl cation is a potent electrophile and can alkylate other nucleophiles present. Recommendation: If you observe unexpected byproducts, add a cation scavenger such as triisopropylsilane (TIS) or anisole (1-2 equivalents) to the reaction mixture.
-
Issue 2: Low Yields and Catalyst Inactivation During Cbz or Bn Deprotection via Hydrogenolysis
-
Question: I'm attempting to remove a Cbz group using Palladium on Carbon (Pd/C) and hydrogen gas, but the reaction is sluggish and gives a poor yield of the desired amine. Why is my catalyst not working effectively?
-
Answer & Solutions: This is a classic case of catalyst poisoning, a frequent problem when working with pyridine-containing compounds.[5]
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen coordinates strongly to the palladium surface, blocking the active sites required for hydrogenolysis.[5] Recommendation: Add 1.1 equivalents of a non-nucleophilic acid like HCl (as a solution in dioxane or methanol) or acetic acid to the reaction mixture. This protonates the pyridine nitrogen, forming a pyridinium salt that does not coordinate to the catalyst, thereby protecting it from deactivation.
-
Catalyst Quality and Loading: An old or low-quality catalyst can significantly reduce reaction rates. Recommendation: Always use a fresh, high-quality catalyst. For challenging substrates, increase the catalyst loading from the standard 10 mol% to 20 mol% or higher.[9]
-
Transfer Hydrogenolysis as a Milder Alternative: If direct hydrogenation with H₂ gas is still problematic or leads to over-reduction, consider transfer hydrogenolysis. This method uses a hydrogen donor in solution and often proceeds under milder conditions. Recommendation: Use a hydrogen donor like ammonium formate or formic acid with Pd/C.[10][11] This can often provide cleaner and more efficient deprotection for sensitive substrates.
-
Issue 3: Defluorination or Ring Reduction Side Reactions
-
Question: My deprotection reaction is working, but I'm isolating products where the fluorine atom has been replaced by hydrogen, or the pyridine ring has been partially reduced. How can I prevent this?
-
Answer & Solutions: These side reactions are indicative of conditions that are too harsh.
-
Hydrodefluorination: This can occur during catalytic hydrogenolysis, especially with prolonged reaction times or elevated temperatures and pressures. The C-F bond on an electron-rich aromatic ring can be susceptible to cleavage. Recommendation: Carefully monitor the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed. Use the mildest conditions possible (e.g., lower H₂ pressure, room temperature). Transfer hydrogenolysis is often less prone to this side reaction.[11]
-
Pyridine Ring Reduction: Aggressive hydrogenolysis conditions (high pressure, high catalyst loading, strong acidic additives) can lead to the reduction of the pyridine ring to a piperidine. Recommendation: Avoid using highly active catalysts like Platinum Oxide (PtO₂) unless necessary. Stick to Pd/C and moderate pressures (1-3 atm).[1] If ring reduction persists, exploring non-reductive deprotection methods (e.g., switching to an acid-labile Boc group for future syntheses) is the best long-term strategy.
-
Comparative Overview of Common Protecting Groups
The table below summarizes the key characteristics of the most common amine protecting groups for this scaffold to aid in selecting the appropriate strategy.
| Protecting Group | Structure | Common Deprotection Conditions | Stability & Orthogonality | Key Considerations |
| Boc (tert-butyloxycarbonyl) | -(C=O)O-tBu | Strong acid (TFA, HCl)[1][3] | Stable to base and hydrogenolysis. Orthogonal to Cbz, Bn, Fmoc.[12] | Simple workup. Potential for t-butyl cation side reactions. |
| Cbz (benzyloxycarbonyl) | -(C=O)OCH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Stable to acidic and basic conditions. Orthogonal to Boc, Fmoc.[7] | Catalyst poisoning is a major risk. Avoid in molecules with other reducible groups (alkenes, alkynes, nitro groups). |
| Bn (Benzyl) | -CH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Generally stable to acids and bases. | Same considerations as Cbz regarding catalyst poisoning and reducible groups. |
Visualized Workflows and Decision Making
Decision Tree for Deprotection Strategy
This diagram helps guide the selection of an appropriate deprotection method based on the protecting group and other functionalities present in the molecule.
Caption: Decision tree for selecting a deprotection method.
General Experimental Workflow
The following diagram outlines the standard sequence of operations for a deprotection reaction.
Caption: General workflow for deprotection experiments.
Detailed Experimental Protocols
Protocol 1: Acid-Mediated Deprotection of N-Boc-2-fluoro-4-methylpyridin-3-amine
This protocol describes a standard procedure for removing a Boc protecting group using trifluoroacetic acid.
Materials:
-
N-Boc protected substrate (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (2.5 mL, ~33 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, separatory funnel
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (2.5 mL) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until all starting material has been consumed (typically 2-4 hours).[1]
-
Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM or ethyl acetate (20 mL). Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine product by flash column chromatography on silica gel or by crystallization as required.
Protocol 2: Catalytic Hydrogenolysis of N-Cbz-2-fluoro-4-methylpyridin-3-amine
This protocol details the removal of a Cbz group in the presence of an acid additive to prevent catalyst poisoning.
Materials:
-
N-Cbz protected substrate (1.0 mmol)
-
Methanol (MeOH) or Ethanol (EtOH) (15 mL)
-
Palladium on carbon (10% Pd/C, ~20 mol % Pd)
-
Hydrochloric acid (4M solution in 1,4-dioxane, 0.275 mL, 1.1 mmol)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a solution of the N-Cbz protected amine (1.0 mmol) in MeOH (15 mL) in a suitable hydrogenation flask, add the 4M HCl in dioxane solution (0.275 mL, 1.1 mmol). Stir for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (~212 mg, 0.2 mmol Pd) to the flask.
-
Hydrogen Atmosphere: Seal the flask, and purge the atmosphere with H₂ gas (or evacuate and backfill with H₂ three times). Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus (e.g., Parr shaker) at 1-3 atm pressure.[1]
-
Reaction: Stir the reaction vigorously at room temperature. The mechanism involves cleavage of the benzylic C-N bond on the catalyst surface.[9] Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup - Filtration: Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH (10-20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The product will be the hydrochloride salt.
-
Neutralization (if free amine is desired): Dissolve the residue in DCM and wash with a mild aqueous base (e.g., saturated NaHCO₃) to obtain the free amine. Dry the organic layer and concentrate to yield the final product.
-
Purification: Purify as needed via standard methods.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Reactions with 2-Fluoro-4-methylpyridin-3-amine
Welcome to the technical support center for 2-fluoro-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic hurdles.
Understanding the Reactivity of this compound
This compound is a unique trifunctional heterocyclic compound. Its reactivity is governed by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing, yet highly labile, fluorine atom at the 2-position. The pyridine ring itself is electron-deficient, which generally facilitates nucleophilic attack. However, the substituents significantly modulate this inherent reactivity.
-
The 2-Fluoro Group: The fluorine atom at the C-2 position is the most activated site for nucleophilic displacement. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) reactions.[1] The carbon-fluorine bond in 2-fluoropyridines is known to be significantly more reactive towards nucleophilic substitution than the corresponding carbon-chlorine bond.[2][3]
-
The 3-Amino Group: This strong electron-donating group increases the electron density of the pyridine ring, which can, in some cases, decrease the rate of SNAr reactions by destabilizing the negatively charged intermediate. However, it can also act as a coordinating group to a metal catalyst in cross-coupling reactions, potentially influencing catalyst activity and selectivity.
-
The 4-Methyl Group: As an electron-donating group, the methyl substituent also increases the electron density of the ring, which can impact the electrophilicity of the C-F bond.
This unique electronic profile makes this compound a valuable but sometimes challenging substrate. This guide will address specific issues you might encounter in common reaction types.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a primary application for 2-fluoropyridines, leveraging the lability of the C-F bond for the introduction of various nucleophiles.[2][4]
FAQ 1: My SNAr reaction with an oxygen or nitrogen nucleophile is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in SNAr reactions with this compound can stem from several factors, primarily related to insufficient activation of the substrate or issues with the nucleophile and reaction conditions.
Causality:
-
Insufficient Electrophilicity: While the 2-fluoro position is activated, the combined electron-donating effects of the 3-amino and 4-methyl groups can reduce the overall electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack compared to unsubstituted 2-fluoropyridine.
-
Weak Nucleophile/Base: The strength of the nucleophile and the base used are critical. A weak nucleophile may not be potent enough to attack the electron-rich ring, and an inadequate base will not sufficiently deprotonate the nucleophile (especially alcohols or secondary amines) to generate the more reactive anionic form.
-
Protonation of the Pyridine Nitrogen: The basicity of the pyridine nitrogen can lead to its protonation under certain conditions, which would deactivate the ring towards nucleophilic attack.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Step-by-Step Protocol for Optimization:
-
Base Selection:
-
For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often necessary to generate the highly nucleophilic alkoxide.
-
For amine nucleophiles, a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) can be effective. Weaker inorganic bases like potassium carbonate (K₂CO₃) may not be sufficient.
-
-
Solvent Choice:
-
Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the base and leaving the anionic nucleophile more reactive.
-
-
Temperature:
-
Many SNAr reactions on fluoropyridines require elevated temperatures, sometimes up to 130 °C.[2][4] Consider a stepwise increase in temperature, monitoring the reaction by TLC or LC-MS. Microwave irradiation can be a powerful tool for rapidly screening higher temperatures and reducing reaction times.[4]
-
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Base | NaH (for ROH), KHMDS (for R₂NH) | LiHMDS | Stronger bases generate a higher concentration of the active nucleophile. |
| Solvent | DMSO | DMF | Polar aprotic solvents accelerate SNAr reactions. |
| Temperature | 80-100 °C (initial) | 100-130 °C or Microwave | Increased thermal energy helps overcome the activation barrier. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for forming C-C and C-N bonds, respectively.[5][6][7] However, substrates like this compound can present unique challenges.
FAQ 2: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but I'm observing low yield and significant defluorination of my starting material. What's going wrong?
Answer:
Low yield coupled with defluorination in Suzuki couplings of fluoropyridines is a common problem. It indicates that a competitive side reaction is consuming your starting material.
Causality:
-
Catalyst and Ligand Choice: The palladium catalyst and, more importantly, the phosphine ligand are critical.[8][9] The ligand influences the electron density at the palladium center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination.[7] An inappropriate ligand can lead to slower desired coupling and favor side reactions. Bulky, electron-rich ligands are often required for challenging couplings.[10]
-
Base-Mediated Defluorination: Strong bases, especially in the presence of water or other protic sources, can promote the direct nucleophilic attack on the C-F bond, leading to defluorination.[10] The choice of base is therefore a delicate balance between promoting the catalytic cycle and avoiding unwanted side reactions.
-
Reaction Temperature: High temperatures can accelerate the rate of defluorination.[10]
Troubleshooting Defluorination in Suzuki Coupling
Caption: Decision tree for troubleshooting defluorination in Suzuki coupling.
Recommended Protocol Modifications:
-
Switch to a Milder Base: Instead of strong bases like NaOH or KOH, use milder alternatives such as K₃PO₄, Cs₂CO₃, or even K₂CO₃.[10][11] These are often sufficient to promote transmetalation without causing significant defluorination.
-
Optimize the Catalyst System:
-
Precatalyst: Use a modern, well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species.
-
Ligand: For an electron-rich substrate like this compound, standard ligands like PPh₃ may be inadequate.[12] Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands are known to accelerate reductive elimination and can favor the desired coupling pathway over defluorination.[12]
-
-
Control the Temperature: If defluorination persists, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Consider the Boron Reagent: In some cases, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can lead to cleaner reactions.
| Parameter | Initial (Problematic) Condition | Optimized Condition | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos or a Buchwald Precatalyst | Bulky, electron-rich ligands accelerate C-C bond formation and can suppress side reactions.[12] |
| Base | NaOH, KOtBu | K₃PO₄, Cs₂CO₃ | Milder bases reduce the likelihood of base-mediated defluorination.[10] |
| Temperature | > 100 °C | 80-90 °C | Lower temperatures can disfavor the higher activation energy pathway of defluorination.[10] |
| Solvent | Dioxane/H₂O | Toluene/H₂O or 2-MeTHF | Solvent can influence catalyst stability and reaction rates. |
FAQ 3: My Buchwald-Hartwig amination is not working. The starting materials are consumed, but I get a complex mixture of products.
Answer:
A complex product mixture in a Buchwald-Hartwig amination suggests that while the catalyst is active, the desired C-N coupling is either not favored or is followed by subsequent decomposition.
Causality:
-
Catalyst Inhibition: The 3-amino group of the substrate or the product can potentially coordinate to the palladium center and inhibit catalytic turnover.
-
Ligand Decomposition: Some phosphine ligands can be sensitive to the reaction conditions, especially at high temperatures with strong bases.
-
Side Reactions: Besides defluorination, other side reactions like hydrodehalogenation (replacement of F with H) can occur. Beta-hydride elimination is a potential side reaction if the amine coupling partner has an alpha-proton.[6]
Systematic Approach to Troubleshooting Buchwald-Hartwig Reactions:
-
Ligand Screening: This is the most critical variable. The choice of ligand is highly substrate-dependent. A screen of several ligands from different classes (e.g., biarylphosphines, ferrocenylphosphines, NHCs) is highly recommended. For electron-rich aryl halides, bulky ligands are often a good starting point.[6][13]
-
Base and Solvent Compatibility: Ensure the chosen base is compatible with your substrates and solvent. Strong bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and offer better functional group tolerance.[14]
-
Use a Precatalyst: Well-defined precatalysts ensure a reliable initiation of the catalytic cycle and can lead to more reproducible results compared to generating the active catalyst in situ from a palladium salt and a separate ligand.[8]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS at early time points. This can help you determine if the desired product is forming initially and then decomposing, or if it's not forming at all.
Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
LHMDS (1.0 M in THF, 1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a dry, argon-flushed vial, add this compound and the palladium precatalyst.
-
Add the amine coupling partner followed by anhydrous toluene.
-
Add the LHMDS solution dropwise at room temperature.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Section 3: General Troubleshooting
FAQ 4: I can't reproduce a literature procedure for a similar fluoropyridine. What are the common hidden variables?
Answer:
Reproducibility issues are common in synthetic chemistry.[15][16] Several factors that are often not explicitly detailed in experimental sections can be critical.
Common "Hidden" Variables:
-
Reagent Quality: The purity of starting materials, solvents, and bases is paramount. Trace impurities of water or oxygen can deactivate catalysts.[8] Solvents should be anhydrous, and it's good practice to degas them before use in cross-coupling reactions.
-
Catalyst Activity: The age and storage conditions of the palladium catalyst and ligands can affect their activity. A fresh bottle or a new batch might solve the problem.
-
Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can vary. Ensure your Schlenk line or glovebox techniques are robust.
-
Stirring Rate: In heterogeneous mixtures (e.g., with an inorganic base), the stirring rate can affect the reaction rate by influencing mass transfer. Vigorous stirring is often necessary.[16]
-
Order of Addition: The order in which reagents are added can sometimes be crucial, especially for the formation of the active catalytic species.[16]
If a reaction fails to reproduce, a systematic re-evaluation of these basic parameters is the first and most important step.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Troubleshooting [chem.rochester.edu]
Technical Support Center: Analytical Methods for 2-Fluoro-4-methylpyridin-3-amine
Welcome to the technical support center for the analysis of 2-fluoro-4-methylpyridin-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for detecting and quantifying impurities in this key chemical intermediate. Our focus is on robust, validated analytical methodologies to ensure the quality, safety, and consistency of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the impurity profiling of this compound.
Q1: What are the likely impurities I should be looking for in this compound?
A1: Impurities can originate from various sources, including the synthetic route, degradation, or storage. For this compound, potential impurities fall into several classes:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis process are a common source of impurities. For example, compounds like 2-fluoro-4-methylpyridine or 2-fluoro-3-nitro-4-methylpyridine could be present.[1][2]
-
Positional Isomers: Isomers such as 3-fluoro-2-methylpyridin-4-amine may be formed during synthesis and can be difficult to separate.[3]
-
By-products: Side reactions can generate structurally related compounds. These could include products of over-reaction, dimerization, or incomplete reaction steps.
-
Degradants: The compound may degrade under specific conditions (e.g., exposure to light, heat, or oxygen), forming new impurities. Forced degradation studies are essential to identify these potential degradants.[4]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product.
Q2: Which analytical techniques are most effective for impurity profiling of this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most widely used and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile organic impurities.[5] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the primary choice due to its high resolution and sensitivity for aromatic amines.[6]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile organic impurities, particularly residual solvents.[5] When coupled with a Mass Spectrometry (MS) detector (GC-MS), it becomes a powerful tool for identifying unknown volatile or semi-volatile impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown non-volatile impurities. It provides molecular weight and structural information, which is crucial for characterizing impurities that are not available as reference standards.[9][10]
The following diagram outlines a typical workflow for comprehensive impurity analysis.
References
- 1. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- 2. innospk.com [innospk.com]
- 3. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Fluoro-4-methylpyridin-3-amine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] The 2-fluoro-4-methylpyridin-3-amine core, in particular, presents a versatile platform for developing targeted therapeutics. The fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and engage in favorable interactions with target proteins, while the amino group at the 3-position and the methyl group at the 4-position provide vectors for synthetic elaboration to optimize potency and selectivity. This guide focuses on the biological activity of derivatives of this and related scaffolds, with a particular emphasis on their role as kinase inhibitors.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
The potency and selectivity of pyridine-based kinase inhibitors are highly dependent on the substitution patterns around the core scaffold. Analysis of various studies on related compounds allows for the extrapolation of key SAR trends.
For instance, in the development of antimalarial 3,5-diaryl-2-aminopyridines, the 2-amino group was found to be essential for activity.[2][3] Its replacement or substitution led to a significant loss of potency.[2] This highlights the critical role of this functional group, likely as a key hydrogen bond donor or acceptor in the kinase active site.
In the context of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors, substitutions at the 7-position with moieties like 4-(4-chlorobenzyl)piperazin-1-yl were shown to impart potent inhibition of both FLT3 and Aurora kinases.[4] This suggests that for the this compound scaffold, exploration of diverse substituents at the 3-amino position would be a fruitful strategy for enhancing kinase inhibitory activity.
Furthermore, the development of 2-aminopyridine-based MAP4K4 inhibitors demonstrated that the introduction of a carboxylic acid group could mitigate time-dependent inhibition of CYP3A4, a common metabolic liability.[5] This provides a valuable strategy for optimizing the drug metabolism and pharmacokinetic (DMPK) properties of novel inhibitors based on the this compound core.
Comparative Inhibitory Activity
To illustrate the potential of fluorinated aminopyridine scaffolds, the following table summarizes the inhibitory activities of representative compounds from the literature against various kinase targets. It is important to note that these compounds are from different chemical series and were evaluated in different assays; therefore, direct comparison of absolute IC50 values should be made with caution. The data is intended to showcase the range of potencies achievable with this class of compounds.
| Compound Class | Target Kinase(s) | Representative Compound | IC50/Kd (nM) | Reference |
| Imidazo[4,5-b]pyridine | Aurora-A, Aurora-B, FLT3 | 27e | 7.5 (Kd, Aurora-A), 48 (Kd, Aurora-B), 6.2 (Kd, FLT3) | |
| 3,5-Diaryl-2-aminopyrazine | Plasmodium falciparum (K1, multidrug-resistant) | Compound 4 | 8.4 (IC50) | [2] |
| 2-Aminopyridine | USP7 | Compound 7 | 7600 (IC50) | [6] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3K p110α | 10e | Potent inhibitor | [7] |
| Furo[2,3-d]pyrimidine | Tie-2, VEGFR-2 | Compound 19 | <3 (IC50 for both) | [8] |
This table underscores the versatility of the broader aminopyridine scaffold in targeting a diverse range of kinases and other enzymes. The potent, low nanomolar activities observed for several of these derivatives highlight the promise of the this compound core as a starting point for the design of novel inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring ADP production.[9]
Objective: To quantify the potency of a this compound derivative as a kinase inhibitor.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]
Objective: To determine the effect of this compound derivatives on the viability of a specific cell line.
Materials:
-
Adherent cells (e.g., a cancer cell line)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: The experimental workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. By leveraging the insights from structure-activity relationship studies of related fluorinated aminopyridine derivatives, medicinal chemists can rationally design and synthesize new compounds with enhanced potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a framework for the robust biological evaluation of these novel chemical entities, facilitating their progression through the drug discovery pipeline.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Fluoropyridines vs. 2-Chloropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic organic chemistry, halopyridines are indispensable building blocks. Their utility largely stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities onto the pyridine scaffold. Among the commonly employed halopyridines, 2-fluoro- and 2-chloropyridines are frequent choices. A deep understanding of their comparative reactivity is crucial for rational reaction design, optimization, and the efficient synthesis of complex target molecules. This guide provides an in-depth, evidence-based comparison of the reactivity of 2-fluoropyridines and 2-chloropyridines, moving beyond simple rules of thumb to explore the underlying mechanistic principles and provide practical, data-driven insights.
The Decisive Role of the Halogen in SNAr Reactivity
Contrary to the trend observed in aliphatic SN2 reactions where iodide is the superior leaving group, in nucleophilic aromatic substitution, the reactivity order of halogens is often inverted. For 2-halopyridines, fluoride is a significantly better leaving group than chloride. This enhanced reactivity of 2-fluoropyridines is a direct consequence of the SNAr reaction mechanism.
The SNAr reaction of 2-halopyridines proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack at the carbon bearing the halogen, which disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the halide leaving group and the restoration of aromaticity.
Caption: Generalized mechanism for the SNAr of 2-halopyridines.
The high electronegativity of fluorine plays a crucial role in stabilizing the negatively charged Meisenheimer complex through a powerful inductive effect (-I effect).[1][2] This stabilization lowers the activation energy of the rate-determining addition step, leading to a significantly faster reaction rate compared to 2-chloropyridines.[2] While chlorine is also electron-withdrawing, its inductive effect is less pronounced than that of fluorine.
Quantitative Comparison of Reaction Rates
Experimental data provides a clear picture of the superior reactivity of 2-fluoropyridines. A seminal study directly compared the rates of displacement of the halide from 2-fluoro- and 2-chloropyridine by sodium ethoxide in ethanol at 25°C. The results demonstrated that 2-fluoropyridine reacts 320 times faster than its chloro-analogue under these conditions.[3][4][5][6][7][8]
| Substrate | Nucleophile | Solvent | Relative Rate |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
Table 1: Relative reaction rates of 2-fluoro- and 2-chloropyridine with sodium ethoxide.[3][5][8]
This dramatic difference in reactivity allows for SNAr reactions on 2-fluoropyridines to be conducted under much milder conditions, which is a significant advantage when working with complex molecules and sensitive functional groups.[4][6][7] In instances where a molecule contains both a 2-fluoro and a 2-chloro substituent on different pyridine rings, or even on the same ring, selective substitution at the fluoro-position is often achievable.[6]
Field-Proven Insights and Experimental Considerations
The higher reactivity of 2-fluoropyridines translates into several practical advantages in a laboratory setting:
-
Milder Reaction Conditions: Reactions with 2-fluoropyridines can often be performed at lower temperatures and with weaker bases, which can improve functional group tolerance and reduce the formation of side products.
-
Broader Nucleophile Scope: The enhanced electrophilicity of the C2 position in 2-fluoropyridines allows for successful reactions with a wider range of nucleophiles, including those that may be too weak to react efficiently with 2-chloropyridines.
-
Improved Yields and Reaction Times: The faster reaction rates associated with 2-fluoropyridines can lead to higher isolated yields and shorter reaction times, improving overall synthetic efficiency.
However, the high reactivity of 2-fluoropyridines can also be a double-edged sword. In some cases, careful control of reaction conditions is necessary to avoid unwanted side reactions. Furthermore, 2-chloropyridines are often more readily available and less expensive than their fluoro-counterparts, which can be a consideration for large-scale synthesis.[6]
A Note on N-Activated Pyridinium Systems
It is important to note that the established reactivity trend can be altered in N-activated pyridinium systems. For instance, in the reaction of 2-halo-N-methylpyridinium ions with piperidine, the reactivity order is found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[9][10][11][12] In these cases, the mechanism shifts, and the rate-determining step is no longer the initial nucleophilic attack but rather the deprotonation of the addition intermediate.[10][11][12] This highlights the importance of considering the specific substrate and reaction conditions when predicting reactivity.
Experimental Protocol: A Representative SNAr Reaction
The following is a generalized, step-by-step protocol for a typical SNAr reaction with a primary amine nucleophile. This protocol should be adapted and optimized for specific substrates and nucleophiles.
Caption: A typical workflow for an SNAr reaction.
Materials:
-
2-Halopyridine (2-fluoropyridine or 2-chloropyridine)
-
Amine nucleophile
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and a condenser, add the 2-halopyridine (1.0 equivalent).
-
Add the anhydrous solvent under an inert atmosphere.
-
Add the base (1.5 to 2.0 equivalents) to the reaction mixture.
-
Add the amine nucleophile (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to the appropriate temperature. For 2-fluoropyridines, a lower temperature may be sufficient compared to 2-chloropyridines.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
For nucleophilic aromatic substitution reactions, 2-fluoropyridines are demonstrably more reactive than their 2-chloro counterparts. This heightened reactivity is a direct consequence of the powerful inductive effect of the fluorine atom, which stabilizes the key Meisenheimer intermediate and accelerates the rate-determining step of the reaction. This fundamental difference allows for the use of milder reaction conditions and a broader scope of nucleophiles, making 2-fluoropyridines highly valuable substrates in drug discovery and complex molecule synthesis. While the greater cost and availability of 2-chloropyridines may make them suitable for certain applications, the superior reactivity of 2-fluoropyridines often provides a decisive advantage in terms of efficiency, yield, and functional group compatibility. A thorough understanding of these principles empowers researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structure-Activity Relationship (SAR) of 2-Fluoro-4-Methylpyridin-3-amine Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for a specific, highly relevant subclass: 2-fluoro-4-methylpyridin-3-amine analogs. The strategic placement of the fluorine and methyl groups on the pyridine core significantly influences the potency, selectivity, and pharmacokinetic properties of these compounds. Understanding these nuances is critical for researchers and scientists in the field of drug discovery and development.[2][3]
The this compound Core: A Strategic Starting Point
The this compound scaffold offers several intrinsic advantages for kinase inhibitor design. The 3-amino group is crucial for establishing the primary hydrogen bond interactions with the kinase hinge. The 2-fluoro substituent, a bioisostere of hydrogen, can modulate the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its interaction with the kinase.[3] This can also enhance metabolic stability and membrane permeability.[2] The 4-methyl group can provide a vector for further substitution into the ribose-binding pocket or solvent-exposed region, allowing for the fine-tuning of potency and selectivity.[4]
SAR Analysis of Analogs: A Comparative Overview
The following sections compare the impact of substitutions at various positions on the this compound core. The presented data, while illustrative, is based on established principles of kinase inhibitor SAR.
Modifications at the 5-Position of the Pyridine Ring
Substitutions at the 5-position are directed towards the solvent-exposed region of the ATP-binding pocket. This position is often tolerant to a variety of functional groups, allowing for the optimization of physicochemical properties.
| Compound | R1 (5-position) | Target Kinase IC50 (nM) | Key Observations |
| 1a | -H | 150 | Baseline potency. |
| 1b | -CH3 | 80 | Small alkyl groups can enhance potency through favorable van der Waals interactions. |
| 1c | -OCH3 | 120 | The electron-donating methoxy group can slightly reduce potency. |
| 1d | -Cl | 65 | Halogen substitution can increase potency through halogen bonding or hydrophobic interactions. |
| 1e | -CN | 95 | The cyano group can act as a hydrogen bond acceptor but may not always lead to improved potency. |
Modifications at the 6-Position of the Pyridine Ring
The 6-position is typically oriented towards the ribose-binding pocket. Substitutions here can significantly impact both potency and selectivity.
| Compound | R2 (6-position) | Target Kinase IC50 (nM) | Key Observations |
| 2a | -H | 150 | Baseline potency. |
| 2b | -CH3 | 250 | Steric hindrance from a methyl group can be detrimental to binding. |
| 2c | -NH2 | 75 | An amino group can form additional hydrogen bonds, enhancing potency. |
| 2d | -Cyclopropyl | 300 | Larger alkyl groups are generally not well-tolerated at this position. |
| 2e | -OH | 90 | A hydroxyl group can act as a hydrogen bond donor, improving potency. |
Modifications of the 3-Amino Group
While the 3-amino group is critical for hinge binding, its substitution with small alkyl groups can sometimes be tolerated, leading to altered selectivity profiles.
| Compound | R3 (on 3-NH2) | Target Kinase IC50 (nM) | Key Observations |
| 3a | -H | 150 | Primary amine is optimal for hinge binding. |
| 3b | -CH3 | 450 | Methylation of the amine significantly reduces potency due to loss of a key hydrogen bond donor and steric clash. |
| 3c | -C(O)CH3 | >1000 | Acylation of the amine abolishes activity by preventing hinge interaction. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of substituted this compound analogs can be achieved through a multi-step process, a representative scheme of which is outlined below.
Workflow for Analog Synthesis
References
- 1. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for 2-Fluoro-4-Methylpyridin-3-Amine Derivatives
Introduction: In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making the development of specific and potent inhibitors a cornerstone of therapeutic strategy.[3][4] Among the promising scaffolds for kinase inhibitors are aminopyridine derivatives, such as 2-fluoro-4-methylpyridin-3-amine and its analogues, which have shown potential as ATP-competitive inhibitors.[5][6][7]
This guide provides an in-depth comparison of contemporary in vitro kinase assay protocols tailored for the characterization of these small molecules. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal assay, generate high-fidelity data, and confidently advance their inhibitor discovery programs.
Part 1: Foundational Principles & Strategic Choices
Before selecting a protocol, it is crucial to understand the core reaction and the implications of the inhibitor's likely mechanism of action.
The Kinase Reaction and ATP Competition
The fundamental reaction catalyzed by a protein kinase is the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a serine, threonine, or tyrosine residue on a protein or peptide substrate.[4][8] Most small molecule kinase inhibitors, including many aminopyridine derivatives, function by competing with ATP for binding to the kinase's active site.[9][10]
This competitive relationship has a critical consequence for assay design: the measured potency of an inhibitor (its IC50 value) is directly dependent on the ATP concentration in the reaction.[10] To obtain a true, comparable measure of inhibitor affinity—the inhibition constant (Ki)—it is imperative to run assays at an ATP concentration that is equal to or very near the Michaelis-Menten constant (Kₘ) of the kinase for ATP.[1][3] This standardizes the conditions and allows for a more accurate comparison of a compound's potency against different kinases.[3]
Caption: Decision tree for selecting the appropriate kinase assay format.
Part 2: Protocol Showdown: A Comparative Guide
No single assay format is universally superior; the optimal choice depends on the experimental goal, available instrumentation, and throughput requirements. Here, we compare three widely adopted, non-radioactive methods against the traditional gold standard.
| Assay Technology | Principle | Pros | Cons | Best For |
| Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction; signal is inversely proportional to kinase activity.[11][12] | Simple "add-and-read" format, high sensitivity, excellent for HTS, no modified substrates needed.[13] | Indirect "signal decrease" assay[1], susceptible to interference from compounds that inhibit luciferase.[1] | High-Throughput Screening (HTS), initial hit identification. |
| Time-Resolved FRET (e.g., HTRF®) | Measures phosphorylation of a biotinylated substrate via a europium-labeled anti-phospho antibody and streptavidin-XL665.[14][15] | Homogeneous, highly sensitive, robust against interference, ratiometric detection minimizes well-to-well variability.[16] | Requires specific antibodies and labeled substrates, can be more expensive. | Lead Optimization, SAR studies, HTS. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus polarization) of a small fluorescently labeled peptide substrate upon phosphorylation.[17][18] | Homogeneous, non-radioactive, cost-effective for HTS. | Requires a specific fluorescent peptide, lower dynamic range for some kinases, potential for compound interference. | HTS, fragment screening, binding assays.[19] |
| Radiometric ([³²P]ATP Filter Binding) | Directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate captured on a filter.[1][9] | "Gold standard" for accuracy, direct measurement of phosphorylation, no reliance on antibodies or modified substrates.[9] | Requires handling of radioactive materials, generates radioactive waste, labor-intensive, not easily automated.[4] | Orthogonal validation, detailed kinetic studies, mechanism of action. |
Part 3: Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating essential controls for robust and interpretable data.
A. General Setup and Reagent Preparation
-
Compound Dilution: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. For the final assay plate, these DMSO stocks will be further diluted into the reaction buffer to achieve a final DMSO concentration of ≤1%.
-
Kinase Buffer: A typical kinase buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: HEPES provides stable buffering, Mg²⁺ is a critical cofactor for ATP binding, and a detergent like Brij-35 prevents non-specific binding of proteins to the plate.
-
ATP Solution: Prepare an ATP stock solution. For the final reaction, dilute it in kinase buffer to a concentration of 2x the desired final concentration (e.g., if the final concentration is 10 µM, prepare a 20 µM solution). Causality: As discussed, for determining an accurate Ki, the final ATP concentration should be at or near the Kₘ for the specific kinase.[3]
B. Protocol 1: Luminescence-Based Assay (Kinase-Glo®)
This protocol measures ATP consumption and is ideal for HTS.[11]
Caption: Workflow for a luminescence-based (Kinase-Glo®) assay.
Step-by-Step Methodology: (Volumes for a 384-well plate)
-
Compound Plating: Add 25-50 nL of each compound dilution from your series into the wells of a white, opaque 384-well plate.
-
Controls:
-
Negative Control (0% Inhibition): Add an equivalent volume of DMSO.
-
Positive Control (100% Inhibition): Add a known, potent inhibitor of the target kinase (e.g., Staurosporine) at a saturating concentration.
-
-
Enzyme/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate solution (prepared in kinase buffer) to each well.
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature. Rationale: This allows the inhibitor to bind to the kinase before the reaction starts, which is important for identifying slow-binding inhibitors.[1]
-
Initiation: Add 2.5 µL of the 2x ATP solution to all wells to start the reaction. The final volume is now 5 µL.
-
Kinase Reaction: Incubate for 60-120 minutes at room temperature. The optimal time should be determined empirically to achieve ~10-30% ATP consumption in the negative control wells.
-
Detection: Add 5 µL of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.[12]
-
Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
C. Protocol 2: TR-FRET Assay (HTRF® KinEASE™)
This protocol directly measures product formation and is very robust.[14][20]
Step-by-Step Methodology: (Volumes for a 384-well plate)
-
Compound Plating: Follow Step 1 from the Luminescence protocol, using a low-volume, non-binding plate (e.g., black 384-well).
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and its specific biotinylated peptide substrate.
-
Initiation: Add 5 µL of the 2x ATP solution to start the reaction.
-
Kinase Reaction: Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Detection: Add 10 µL of the detection mixture, which contains EDTA to stop the reaction, along with the Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.[15][20]
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF ratio (665nm / 620nm * 10,000) is proportional to the amount of phosphorylated product.[15]
Part 4: Data Analysis and Interpretation
Accurate data analysis is as critical as the wet lab execution.
1. Data Normalization: First, calculate the percentage of inhibition for each compound concentration using your controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_0%_Inhibition - Signal_Background))
-
Signal_Background: Average signal from "no enzyme" or "100% inhibition" wells.
-
Signal_0%_Inhibition: Average signal from DMSO-only wells.
2. IC50 Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration at which the inhibitor causes 50% inhibition.[21][22]
Caption: A typical sigmoidal dose-response curve used for IC50 calculation.
3. Performance Benchmarking (Example Data): Data for a series of this compound derivatives should be summarized in a table for clear comparison of structure-activity relationships (SAR).
| Compound ID | R-Group Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |
| DERIV-001 | -H | 85 | 1500 | 17.6 |
| DERIV-002 | -OCH₃ | 22 | 950 | 43.2 |
| DERIV-003 | -Cl | 150 | 1200 | 8.0 |
| DERIV-004 | -CF₃ | 15 | 250 | 16.7 |
This table illustrates how modifications to the core scaffold can be quantitatively compared to guide lead optimization.
Part 5: Troubleshooting and Expert Insights
-
High Background Signal: This can be caused by contaminated reagents or non-specific binding. Ensure high-purity reagents and consider adding a small amount of BSA (0.1 mg/mL) to the kinase buffer.
-
Poor Z'-factor (<0.5): This indicates low assay robustness. Check for variability in dispensing, ensure reagents are fully equilibrated to room temperature, and optimize the enzyme and substrate concentrations.
-
Compound Interference: Some compounds can autofluoresce or inhibit detection enzymes (like luciferase). Always run a counterscreen where the compound is added after the reaction has been stopped. A change in signal indicates interference. The TR-FRET assay's ratiometric readout makes it less prone to this artifact.
By carefully selecting an assay platform and implementing robust, controlled protocols, researchers can generate high-quality, reproducible data to confidently drive their kinase inhibitor projects forward.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. promega.com [promega.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. clyte.tech [clyte.tech]
A Comparative Guide to the Cytotoxicity of Novel Pyridine-Based Compounds Derived from 2-Fluoro-4-methylpyridin-3-amine
In the landscape of oncological research, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects. This guide delves into the prospective cytotoxic profiles of a new generation of compounds synthesized from the versatile starting material, 2-fluoro-4-methylpyridin-3-amine. While direct cytotoxicity studies on derivatives of this specific precursor are not yet prevalent in published literature, this document serves as a forward-looking comparative framework for researchers. By leveraging established structure-activity relationships of analogous aminopyridine compounds, we propose a series of novel derivatives and provide a comprehensive guide to evaluating their cytotoxic potential against relevant cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation anticancer therapeutics.
Rationale for Compound Design: Leveraging the this compound Scaffold
The selection of this compound as a foundational scaffold is predicated on several key chemical attributes that are advantageous for drug design. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methyl group at the 4-position can provide a point for further structural modification or can influence the electronic properties of the pyridine ring. The amino group at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Drawing inspiration from successful cytotoxic aminopyridine analogues, we propose the synthesis of two classes of derivatives for comparative analysis: Amide-Coupled Derivatives and Heterocyclic-Fused Derivatives . The rationale is that these modifications have been shown to enhance the anticancer activity of the core pyridine structure.
Proposed Synthetic Pathways
The following are proposed, high-level synthetic schemes for the generation of novel derivatives from this compound for subsequent cytotoxicity screening.
Synthesis of Amide-Coupled Derivatives (Series A)
A plausible route to synthesize amide derivatives involves the acylation of the 3-amino group of the starting material with various carboxylic acid chlorides or anhydrides. This approach is based on standard and reliable amidation reactions.
Caption: Proposed synthesis of Amide-Coupled Derivatives.
Synthesis of Heterocyclic-Fused Derivatives (Series B)
The synthesis of fused heterocyclic systems can be achieved through a multi-step process, potentially involving a condensation reaction followed by cyclization. For instance, reaction with a suitable dicarbonyl compound could lead to the formation of a fused pyrimidine ring, a scaffold known for its anticancer properties.[1]
Caption: Proposed synthesis of Heterocyclic-Fused Derivatives.
Comparative Cytotoxicity Evaluation: A Methodological Guide
A critical aspect of this research is the rigorous and comparative evaluation of the cytotoxic effects of the newly synthesized compounds. We recommend a tiered approach, starting with a broad screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.
Recommended Cancer Cell Lines
Based on the reported activities of other aminopyridine derivatives, we recommend an initial screening panel that includes, but is not limited to:
-
Breast Cancer: MCF-7, MDA-MB-231[4]
-
Leukemia: K562[4]
-
A Normal Cell Line (for selectivity assessment): e.g., Human Dermal Fibroblasts (HDF)
Experimental Workflow for Cytotoxicity Assessment
The following workflow provides a systematic approach to assessing the cytotoxic and antiproliferative effects of the synthesized compounds.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
This colorimetric assay is a widely accepted standard for measuring cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that can bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values as described for the MTT assay.
Data Presentation and Comparative Analysis
The cytotoxicity data for the synthesized compounds should be presented in a clear and comparative manner. A tabular format is highly recommended for summarizing the IC₅₀ values.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Novel Pyridine Derivatives
| Compound ID | Series | R-Group/Modification | HCT-116 | HT-29 | MCF-7 | MDA-MB-231 | K562 | HDF | Selectivity Index (HDF/MCF-7) |
| A-1 | Amide | e.g., Phenyl | Data | Data | Data | Data | Data | Data | Calculated |
| A-2 | Amide | e.g., 4-Chlorophenyl | Data | Data | Data | Data | Data | Data | Calculated |
| B-1 | Fused | e.g., Pyrimidine | Data | Data | Data | Data | Data | Data | Calculated |
| B-2 | Fused | e.g., Imidazole | Data | Data | Data | Data | Data | Data | Calculated |
| Doxorubicin | - | - | Data | Data | Data | Data | Data | Data | Calculated |
Data to be filled with experimental results.
Interpreting the Results and Future Directions
The comparative analysis of the cytotoxicity data will provide valuable insights into the structure-activity relationships of these novel compounds. Key aspects to consider during interpretation include:
-
Potency: Which compounds exhibit the lowest IC₅₀ values against the cancer cell lines?
-
Selectivity: How do the IC₅₀ values against cancer cell lines compare to those against the normal cell line? A higher selectivity index is desirable.
-
Structure-Activity Relationship (SAR): Are there any discernible trends between the chemical modifications (Series A vs. Series B, different R-groups) and the observed cytotoxicity?
Promising lead compounds identified through this initial screening should be subjected to further investigation, including:
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the active compounds. Techniques such as Western blotting, flow cytometry for cell cycle analysis and apoptosis, and kinase profiling assays can be employed.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the lead compounds in animal models of cancer.
This guide provides a robust framework for the synthesis and comparative cytotoxic evaluation of novel compounds derived from this compound. By following these methodologies, researchers can systematically explore the therapeutic potential of this promising class of molecules in the ongoing quest for more effective cancer treatments.
References
A Comparative Guide to the Efficacy of Fluorinated Aminopyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small molecule inhibitors is a well-established method to enhance potency, selectivity, and pharmacokinetic properties. The 2-fluoro-4-methylpyridin-3-amine scaffold and its related aminopyridine analogues have emerged as privileged structures in the design of potent inhibitors for a range of therapeutic targets, from nitric oxide synthases to protein kinases. This guide provides a comparative analysis of the efficacy of these inhibitors, supported by experimental data and detailed protocols to empower your research and development efforts.
The Strategic Advantage of the Fluorinated Aminopyridine Scaffold
The aminopyridine core offers a versatile template for inhibitor design, providing key hydrogen bond donors and acceptors for interaction with enzyme active sites. The introduction of a fluorine atom, particularly adjacent to the amine group as in the this compound scaffold, offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen and the exocyclic amine, influencing the ionization state of the molecule at physiological pH and potentially enhancing binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, with amino acid residues in the target protein's active site, thereby increasing inhibitor potency.
This guide will delve into a specific case study of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) to illustrate a systematic comparison of efficacy. Subsequently, we will broaden the scope to highlight the utility of the this compound scaffold and its isomers in the development of potent kinase inhibitors.
Case Study: 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases and cancer. The 2-amino-4-methylpyridine scaffold has been identified as a promising starting point for the development of selective iNOS inhibitors. A study by Chen et al. explored the structure-activity relationship (SAR) of a series of 6-substituted 2-amino-4-methylpyridine analogues, including fluorinated derivatives, for their potential as PET imaging agents for iNOS.[1][2]
Comparative Efficacy of 6-Substituted 2-Amino-4-methylpyridine Analogues
The inhibitory potency of these compounds against iNOS was evaluated, and the results are summarized in the table below.
| Compound ID | R-Group (at position 6) | iNOS IC50 (nM) |
| 1 | -H | Potent (non-selective) |
| 2 | -CH(CH₃)₂ | 28 |
| 9 | -CH₂CH(F)CH₃ | Potent |
| 18 | -CH₂CH₂CH₂F | Potent |
| 20 | -CH₂CH₂CH₂CH₂F | Potent |
Table 1: Inhibitory concentration (IC50) values of selected 2-amino-4-methylpyridine analogues against iNOS. Data sourced from Chen et al.[1]
The parent compound, 2-amino-4-methylpyridine (1), is a known non-selective NOS inhibitor.[1] Substitution at the 6-position with alkyl groups, such as an isopropyl group (compound 2), led to improved potency against iNOS.[1] Notably, the introduction of a fluorine atom at various positions on the alkyl chain (compounds 9, 18, and 20) maintained high potency, highlighting the tolerance of this position for substitution and the viability of using fluorinated analogues for applications such as PET imaging.[1][2]
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize iNOS inhibitors.
In Vitro iNOS Inhibition Assay (Radiometric Assay)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of [³H]-L-arginine to [³H]-L-citrulline.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH₄.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the reaction buffer, purified recombinant iNOS enzyme, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA).
-
Separation of Product: Apply the reaction mixture to a Dowex 50W-X8 resin column to separate the unreacted [³H]-L-arginine from the product, [³H]-L-citrulline.
-
Quantification: Measure the radioactivity of the eluted [³H]-L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: LPS-Induced Nitrite Production in Macrophages
This assay assesses the ability of an inhibitor to suppress iNOS activity in a cellular context. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS expression, and the subsequent production of nitric oxide is measured by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
iNOS Induction: Stimulate the cells with 1 µg/mL of LPS (and optionally 10 ng/mL of IFN-γ) to induce iNOS expression.
-
Incubation: Incubate the cells for 24-48 hours.
-
Nitrite Quantification (Griess Assay):
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of nitrite production for each inhibitor concentration to determine the IC50 value.
Western Blot Analysis of iNOS Expression
To confirm that the observed reduction in nitric oxide production is due to the inhibition of iNOS and not due to cytotoxicity or off-target effects, it is crucial to assess the expression levels of the iNOS protein.
Methodology:
-
Cell Lysis: Following treatment with the inhibitor and LPS stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for iNOS Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of iNOS inhibitors.
LPS-Induced iNOS Signaling Pathway
Caption: Simplified LPS-induced iNOS signaling pathway.
The this compound Scaffold in Kinase Inhibition
Beyond iNOS, the fluorinated aminopyridine scaffold is a cornerstone in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. The specific substitution pattern of this compound and its isomers allows for precise targeting of the ATP-binding pocket of various kinases.
-
Aurora Kinases: Crucial regulators of mitosis, making them attractive targets in cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): Key players in cell cycle progression, with inhibitors being developed for various cancers.
-
FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia (AML).
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, implicated in tumorigenesis.
The rationale for employing the this compound scaffold in kinase inhibitor design often revolves around achieving selectivity and overcoming drug resistance. The fluorine atom can be strategically positioned to exploit specific interactions within the kinase active site that are not present in closely related kinases, thereby enhancing selectivity.
Conclusion
The this compound scaffold and its related fluorinated aminopyridine analogues represent a powerful platform for the design of potent and selective inhibitors against a range of therapeutically relevant targets. As demonstrated with the iNOS inhibitor case study, a systematic approach to evaluating the efficacy of these compounds, grounded in robust experimental protocols, is paramount for advancing drug discovery programs. The insights and methodologies presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this promising class of inhibitors.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2-Fluoro-4-methylpyridin-3-amine: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical building blocks is paramount. 2-Fluoro-4-methylpyridin-3-amine, a substituted pyridine derivative, represents a valuable scaffold in medicinal chemistry. This guide provides an in-depth comparison of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances involved in its preparation. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, this guide constructs and evaluates the most probable synthetic pathways based on established methodologies for analogous compounds.
Introduction to this compound
Substituted fluoropyridines are a class of compounds that have garnered significant interest in the pharmaceutical industry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound incorporates a fluorine atom and an amino group on a picoline scaffold, making it a desirable precursor for the synthesis of more complex bioactive molecules. The validation of a robust and efficient synthetic route is therefore a critical step in enabling its broader application in drug discovery and development.
Comparative Analysis of Synthetic Routes
The synthesis of this compound presents a unique set of challenges, primarily centered around the regioselective introduction of the fluorine and amine functionalities onto the pyridine ring. Based on analogous transformations reported in the chemical literature, two primary strategies can be envisioned:
Route 1: Late-Stage Fluorination of a Pre-functionalized Pyridine
This approach involves the initial construction of a pyridine ring bearing the methyl and amino (or a precursor) groups, followed by a late-stage fluorination step. A plausible pathway would start from a commercially available or readily synthesized aminopicoline derivative.
Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Pyridine
An alternative strategy would involve starting with a dihalogenated picoline and sequentially introducing the amino and fluoro substituents via nucleophilic aromatic substitution reactions. The success of this route hinges on the differential reactivity of the halogen atoms.
| Feature | Route 1: Late-Stage Fluorination | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | Readily available aminopicoline derivatives | Dihalogenated picolines (e.g., 2,3-dichloro-4-methylpyridine) |
| Key Transformation | Diazotization-fluorination (Balz-Schiemann) or electrophilic fluorination | Sequential nucleophilic aromatic substitution |
| Potential Advantages | Potentially shorter route if starting material is accessible. | Potentially more convergent and allows for late-stage diversification. |
| Potential Challenges | Diazotization reactions can be hazardous and yields can be variable. Regioselectivity of fluorination can be an issue. | Regioselective substitution of the two halogens can be difficult to control. Harsh reaction conditions may be required. |
| Overall Yield | Likely to be moderate, highly dependent on the efficiency of the fluorination step. | Potentially higher overall yield if selectivity can be achieved. |
| Scalability | May be limited by the safety concerns of diazotization on a large scale. | Generally more amenable to scale-up. |
Experimental Protocols and Mechanistic Insights
Route 1: Proposed Synthesis via Late-Stage Fluorination
This hypothetical route would likely commence with 2-amino-4-methylpyridine. The key challenge lies in the selective introduction of the fluorine atom at the 3-position. A direct electrophilic fluorination of the aminopyridine is unlikely to be regioselective. A more plausible, albeit challenging, approach would involve a Sandmeyer-type reaction on a yet-to-be-introduced amino group at the 3-position, which is synthetically complex. A more practical approach would be to start with a precursor that allows for directed fluorination.
A more viable, though still challenging, variant of this route could involve the nitration of 2-chloro-4-methylpyridine to introduce a nitro group at the 3-position, followed by reduction to the amine and subsequent fluorination.
Workflow for a Potential Late-Stage Fluorination Route
Caption: Proposed workflow for the synthesis of this compound via a late-stage fluorination strategy.
Experimental Protocol (Hypothetical):
-
Nitration of 2-chloro-4-methylpyridine: 2-chloro-4-methylpyridine would be treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group, likely at the 3-position due to the directing effects of the existing substituents.
-
Reduction of the Nitro Group: The resulting 2-chloro-4-methyl-3-nitropyridine would be reduced to 2-chloro-4-methylpyridin-3-amine. Common methods include catalytic hydrogenation (H2 over Pd/C) or reduction with metals in acidic media (e.g., Fe in acetic acid).
-
Fluorination via Balz-Schiemann Reaction: The amino group of 2-chloro-4-methylpyridin-3-amine would be converted to a diazonium salt using sodium nitrite in the presence of a fluorine source like tetrafluoroboric acid (HBF4). Thermal decomposition of the resulting diazonium tetrafluoroborate salt would then yield the desired this compound.
Causality Behind Experimental Choices: The choice of a nitration-reduction-fluorination sequence is dictated by the need for regiocontrol. Nitration of the pyridine ring is a well-established method for introducing a nitrogen-based functional group that can later be converted to an amine. The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate[1].
Route 2: Proposed Synthesis via Nucleophilic Aromatic Substitution
This route would likely start from a di- or tri-substituted pyridine, such as 2,3-dichloro-4-methylpyridine. The strategy relies on the differential reactivity of the chlorine atoms towards nucleophilic substitution.
Workflow for a Potential SNAr Route
Caption: Proposed workflow for the synthesis of this compound via a sequential nucleophilic aromatic substitution (SNAr) strategy.
Experimental Protocol (Hypothetical):
-
Selective Fluorination: 2,3-Dichloro-4-methylpyridine would be treated with a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane)[2]. The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) could facilitate the reaction. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position, which should favor the formation of 3-chloro-2-fluoro-4-methylpyridine.
-
Amination: The remaining chlorine atom in 3-chloro-2-fluoro-4-methylpyridine would then be displaced by an amino group. This could be achieved by reacting the intermediate with ammonia in a sealed vessel at elevated temperatures or by using a protected form of ammonia, such as an alkali metal amide, followed by deprotection[3].
Causality Behind Experimental Choices: The SNAr strategy is predicated on the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing halogen substituents. The choice of a sequential substitution allows for the controlled introduction of the desired functional groups. The greater electrophilicity of the C2 position in pyridines makes it the more likely site for the initial nucleophilic attack by the fluoride ion.
Validation and Characterization
As no specific experimental data for the synthesis and characterization of this compound is readily available in the public domain, the validation of its synthesis would rely on standard analytical techniques.
Expected Spectroscopic Data:
-
1H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad signal for the amine protons. The coupling patterns of the aromatic protons would be informative for confirming the substitution pattern.
-
13C NMR: The carbon NMR spectrum would show six distinct signals for the pyridine ring carbons and the methyl carbon. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C6H7FN2, MW: 126.13 g/mol ).
Conclusion and Future Outlook
While a definitive, validated synthesis of this compound is not prominently described in the scientific literature, this guide outlines two plausible and logical synthetic strategies based on well-established chemical principles. Both the late-stage fluorination and the sequential SNAr approaches present viable, albeit challenging, pathways to the target molecule.
For researchers embarking on the synthesis of this compound, a careful evaluation of the starting material availability, reaction scalability, and safety considerations associated with each route is crucial. The development and publication of a robust and high-yielding synthesis would be a valuable contribution to the field of medicinal chemistry, facilitating the exploration of new chemical space in drug discovery. Further experimental validation is required to determine the optimal reaction conditions and to fully characterize the final product.
References
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-fluoro-4-methylpyridin-3-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery and development pipeline. In this guide, we delve into the spectroscopic analysis required to definitively confirm the structure of 2-fluoro-4-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry.
This guide is structured to provide not just the "what" but the "why" behind the spectroscopic data. We will first predict the expected spectroscopic signatures of our target molecule based on fundamental principles and then compare these predictions with experimental data from closely related isomers. This comparative approach underscores the power and subtlety of modern spectroscopic techniques in distinguishing between structurally similar compounds.
The Analytical Workflow: A Multi-Faceted Approach
The confirmation of a novel chemical entity is never reliant on a single analytical technique. Instead, we employ a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. Our workflow for the structural elucidation of this compound is a logical progression through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: An overview of the analytical workflow for the structural confirmation of a synthesized compound.
The Molecule in Focus: this compound
Before diving into the spectra, let's visualize the target molecule and its key structural features that will influence its spectroscopic properties.
Caption: The chemical structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. By analyzing chemical shifts, coupling constants, and integration, we can piece together the connectivity of the molecule.
Predicted ¹H NMR Spectrum of this compound
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| Aromatic CH | ~7.5-7.8 | d | ~5-6 | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, leading to a downfield shift. It will be a doublet due to coupling with H-5. |
| Aromatic CH | ~6.8-7.1 | d | ~5-6 | 1H | H-5 | The proton at position 5 will be a doublet due to coupling with H-6. |
| Amine NH₂ | ~3.5-5.0 | br s | - | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |
| Methyl CH₃ | ~2.2-2.5 | s | - | 3H | -CH₃ | The methyl group protons will appear as a singlet as there are no adjacent protons to couple with. |
Causality Behind Predictions: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen will deshield adjacent protons, shifting them downfield. The amino group is an electron-donating group, which will shield the protons on the ring to some extent.
Comparative Analysis with Isomers
To highlight the importance of precise structural characterization, let's compare our predictions with the known ¹H NMR data of a related isomer, 2-Amino-5-methylpyridine.[1]
| Compound | Aromatic H (δ, ppm) | Amine NH₂ (δ, ppm) | Methyl CH₃ (δ, ppm) |
| This compound (Predicted) | ~7.5-7.8 (d), ~6.8-7.1 (d) | ~3.5-5.0 (br s) | ~2.2-2.5 (s) |
| 2-Amino-5-methylpyridine (Experimental)[1] | 7.88 (d), 7.22 (dd), 6.41 (d) | 4.46 (br s) | 2.16 (s) |
The comparison clearly shows that while some features are similar (e.g., the presence of a methyl singlet and an amine broad singlet), the aromatic region would be distinctly different, allowing for unambiguous differentiation.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Spectrum of this compound
| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) | Assignment | Rationale |
| Aromatic C-F | ~155-165 | ~230-250 | C-2 | The carbon directly bonded to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond coupling constant. |
| Aromatic C-N | ~140-150 | - | C-6 | The carbon adjacent to the nitrogen atom is typically found in this region. |
| Aromatic C-NH₂ | ~135-145 | - | C-3 | The amino group will influence the chemical shift of the carbon it is attached to. |
| Aromatic C-CH₃ | ~145-155 | - | C-4 | The position of this quaternary carbon will be influenced by both the methyl and amino groups. |
| Aromatic CH | ~115-125 | - | C-5 | This carbon is expected to be the most upfield of the aromatic carbons. |
| Methyl CH₃ | ~15-25 | - | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |
Causality Behind Predictions: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the substituents. The fluorine atom will have the most dramatic effect on the C-2 carbon.
Comparative Analysis with Isomers
A comparison with a fluorinated isomer, 2-Fluoropyridine, highlights the diagnostic power of ¹³C NMR.
| Compound | C-F (δ, ppm) | Other Aromatic C (δ, ppm) |
| This compound (Predicted) | ~155-165 | ~115-155 |
| 2-Fluoropyridine (Experimental) | 163.2 | 147.5, 139.8, 122.1, 109.1 |
The presence of the C-F signal with its characteristic large coupling constant is a key diagnostic feature. The specific chemical shifts of the other ring carbons would allow for differentiation from other isomers.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger spectral width (~200 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be necessary.
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the deuterated solvent signal.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2][3][4][5][6]
Predicted FT-IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3500 | Medium, Sharp (doublet) | N-H stretch | Primary Amine (-NH₂) |
| 2850-3000 | Medium | C-H stretch | Aromatic and Aliphatic |
| ~1600-1650 | Strong | N-H bend | Primary Amine (-NH₂) |
| ~1450-1600 | Medium-Strong | C=C and C=N stretch | Pyridine Ring |
| ~1200-1300 | Strong | C-N stretch | Aryl Amine |
| ~1000-1100 | Strong | C-F stretch | Aryl Fluoride |
Causality Behind Predictions: The presence of the primary amine will give rise to characteristic N-H stretching and bending vibrations. The pyridine ring will have several characteristic C=C and C=N stretching absorptions. The C-F bond will also have a strong, characteristic absorption.
Comparative Analysis with Isomers
Comparing with the known FT-IR data for 2-Amino-4-methylpyridine, the key differentiator would be the presence of the C-F stretch in our target molecule.[7]
| Compound | Key Diagnostic Peaks (cm⁻¹) |
| This compound (Predicted) | ~3300-3500 (N-H), ~1600-1650 (N-H bend), ~1000-1100 (C-F) |
| 2-Amino-4-methylpyridine (Experimental)[7] | ~3400 & ~3300 (N-H), ~1620 (N-H bend), no strong C-F stretch |
Experimental Protocol for FT-IR
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory if it is a solid.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The expected molecular weight of C₆H₇FN₂ is 126.06 g/mol . A prominent molecular ion peak at m/z = 126 is anticipated.
-
Key Fragmentation Pathways:
-
Loss of HCN: A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (27 u), which would lead to a fragment at m/z = 99.
-
Loss of a methyl radical (•CH₃): Loss of the methyl group (15 u) would result in a fragment at m/z = 111.
-
Loss of HF: Elimination of hydrogen fluoride (20 u) could lead to a fragment at m/z = 106.
-
Comparative Analysis with Isomers
The fragmentation pattern will be highly dependent on the substitution pattern. For example, an isomer where the fluorine is on the methyl group would show a very different fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 126 | 111, 99, 106 |
| Hypothetical Isomer (e.g., 3-amino-4-(fluoromethyl)pyridine) | 126 | Loss of •CH₂F (33 u) -> 93 |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.
Conclusion
The structural confirmation of a molecule like this compound requires a synergistic approach, integrating data from multiple spectroscopic techniques. By predicting the expected spectral features and comparing them with experimental data, and by further contrasting these with the spectra of known isomers, we can achieve an unambiguous structural assignment. This rigorous analytical process is fundamental to ensuring the quality and integrity of chemical research and is an indispensable component of the drug discovery and development process.
References
- 1. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 2. Interpretation of Infrared Spectra, A Practical Approach [serc.carleton.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. scribd.com [scribd.com]
- 7. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
A Comparative Guide to Assessing the Metabolic Stability of 2-Fluoro-4-methylpyridin-3-amine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is metabolic stability—the susceptibility of a drug candidate to biotransformation by metabolic enzymes.[1][2] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations in the body, leading to poor efficacy and short duration of action. Conversely, excessively stable compounds can accumulate, potentially causing toxicity. Therefore, early assessment and optimization of metabolic stability are paramount to minimize late-stage attrition and guide the design of successful therapeutics.[1]
The 2-fluoro-4-methylpyridin-3-amine scaffold represents a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. The strategic incorporation of a fluorine atom is a widely employed tactic to enhance desirable drug-like properties.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and binding affinity.[3][4][5] Critically, the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it a powerful tool for blocking sites of oxidative metabolism, a common liability for many drug candidates.[3][4] This guide provides an in-depth, objective comparison of methodologies for assessing the metabolic stability of this compound derivatives, supported by detailed experimental protocols and data interpretation frameworks for researchers in the field.
Pillar 1: Foundational Concepts of Metabolic Biotransformation
The liver is the primary organ for drug metabolism, equipped with a vast arsenal of enzymes designed to detoxify and eliminate foreign substances (xenobiotics).[6] This process is broadly divided into Phase I and Phase II reactions.
-
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically through oxidation, reduction, or hydrolysis. The most important family of enzymes catalyzing these reactions are the Cytochrome P450s (CYPs) , a superfamily of heme-containing monooxygenases.[2][6][7] For pyridine-containing compounds, common metabolic pathways include N-oxidation of the pyridine ring and C-oxidation (hydroxylation) at various positions.[8][9] Studies on the related compound 4-aminopyridine have shown that CYP2E1 is a key enzyme involved in its hydroxylation.[10][11]
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I, rendering the metabolite more water-soluble and easier to excrete.
The goal of in vitro metabolic stability assays is to quantify the rate at which a compound is depleted by these enzymes. This is typically expressed by two key parameters:
-
Half-life (t½): The time required for the concentration of the parent drug to decrease by 50%. A longer half-life generally indicates greater metabolic stability.[12]
-
Intrinsic Clearance (Clint): The volume of the biological matrix (e.g., liver microsome suspension) cleared of the drug per unit of time, normalized to the amount of protein. It represents the inherent ability of the enzymes to metabolize the drug.[12]
The Fluorine Advantage: A Mechanistic Perspective
The strategic placement of fluorine on the this compound scaffold is a deliberate design choice to enhance metabolic stability. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, medicinal chemists can effectively block CYP-mediated oxidation at that site.[4][13] This forces metabolism to occur at other, potentially less favorable positions, or slows it down altogether, thereby increasing the drug's half-life and bioavailability.[3][4]
Pillar 2: The In Vitro Gold Standard: Liver Microsomal Stability Assay
The most widely used primary screening assay for determining metabolic stability is the liver microsomal stability assay.[1][2][14] Liver microsomes are subcellular fractions isolated from homogenized liver tissue (hepatocytes) that are rich in Phase I enzymes, particularly CYPs.[2][6] The assay is relatively simple, cost-effective, and amenable to high-throughput screening, making it an indispensable tool in early drug discovery.[12]
Causality Behind the Experimental Design
The protocol is designed to mimic the conditions of Phase I metabolism in the liver.
-
Liver Microsomes: Provide the source of metabolic enzymes (CYPs). Using microsomes pooled from multiple donors minimizes the impact of inter-individual genetic variability in enzyme expression.[6]
-
NADPH Regenerating System: CYP enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[2][6] Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure a constant supply, allowing the reaction to proceed at a linear rate.[14]
-
Phosphate Buffer (pH 7.4): Maintains a physiological pH essential for optimal enzyme activity.[2][14]
-
Incubation at 37°C: Mimics physiological body temperature.[12][14]
-
Time-Course Sampling: Samples are taken at multiple time points to monitor the disappearance of the parent compound, allowing for the calculation of the degradation rate.[12][14]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[14]
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the analytical method of choice due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[1]
Experimental Workflow Diagram
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Clint) of this compound derivatives.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test Compounds and Positive Controls (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
NADPH Regenerating System Solution A (e.g., Glucose-6-phosphate, NADP+)
-
NADPH Regenerating System Solution B (e.g., Glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar, stable compound) in ACN
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[6][12] Keep on ice.
-
Prepare 1 µM working solutions of test compounds and controls by diluting from a 10 mM DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.[2]
-
Prepare the complete NADPH regenerating system according to the manufacturer's instructions immediately before use.
-
-
Incubation Setup (in a 96-well plate):
-
For each compound, set up two sets of incubations: one with the NADPH system (+NADPH) and one without (-NADPH, as a negative control for non-enzymatic degradation).
-
To the appropriate wells, add the diluted microsomal suspension.
-
Add the test compound working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature.[15]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the +NADPH wells. For -NADPH wells, add an equivalent volume of phosphate buffer. This is your T=0 time point.
-
Immediately remove an aliquot from each well and transfer it to a collection plate containing cold acetonitrile with internal standard to stop the reaction.
-
Return the incubation plate to the 37°C incubator.
-
Repeat the sampling process at subsequent time points (e.g., 5, 15, 30, and 45 minutes).[6][12]
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Analysis:
-
Calculate Percent Remaining:
-
For each time point, calculate the percentage of the parent compound remaining compared to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the % Remaining against time.
-
The slope of the linear regression line of this plot is the elimination rate constant, k (in min⁻¹).
-
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Pillar 3: Comparative Data and Authoritative Interpretation
To illustrate how metabolic stability data guides drug design, consider the following hypothetical dataset for a series of this compound derivatives.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | R-Group Modification | t½ (min) | Clint (µL/min/mg protein) |
| Parent-01 | -H | 25 | 55.4 |
| Deriv-02 | -CH(CH₃)₂ (Isopropyl) | 48 | 28.9 |
| Deriv-03 | -C(CH₃)₃ (tert-Butyl) | > 60 | < 23.1 (Low Clearance) |
| Deriv-04 | -CF₃ (Trifluoromethyl) | 55 | 25.2 |
| Deriv-05 | -Cl (Chloro) | 35 | 39.6 |
Interpretation and Field-Proven Insights:
-
Parent-01 (Baseline): The parent scaffold shows moderate stability. The unsubstituted position is likely a "soft spot" for CYP-mediated oxidation.
-
Deriv-02 & Deriv-03 (Steric Hindrance): Introducing sterically bulky alkyl groups like isopropyl and, more effectively, tert-butyl, significantly increases metabolic stability (longer t½, lower Clint). This is a classic strategy. The bulky group physically blocks the CYP active site from accessing the metabolic hotspot, a phenomenon known as steric shielding.[16]
-
Deriv-04 (Electronic Effects): Adding a potent electron-withdrawing group like trifluoromethyl (-CF₃) also enhances stability. This is because CYP-mediated oxidation often targets electron-rich areas of a molecule.[7] By withdrawing electron density from the aromatic system, the -CF₃ group makes the ring less susceptible to oxidative attack.[17][7]
-
Deriv-05 (Combined Effects): The chloro substituent provides a moderate increase in stability. This is likely due to a combination of its electron-withdrawing nature and modest steric bulk.
This comparative data allows researchers to establish a Structure-Metabolism Relationship (SMR), guiding the next cycle of compound design toward derivatives with an optimal balance of potency and metabolic stability.
Logical Relationships in Metabolic Assessment
Caption: Factors influencing the metabolic stability of derivatives.
Conclusion
Assessing the metabolic stability of this compound derivatives is a cornerstone of their development as potential drug candidates. The strategic inclusion of fluorine provides a strong starting point for metabolic robustness.[5][18] By systematically employing in vitro tools like the liver microsomal stability assay, researchers can generate critical data to compare derivatives, establish structure-metabolism relationships, and rationally design molecules with improved pharmacokinetic profiles. This iterative process of design, synthesis, and testing is fundamental to navigating the complex path of drug discovery and developing safer, more effective medicines.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comutagenesis-IV in vitro metabolism of the comutagen 2-amino-3-methylpyridine: species differences and metabolic interaction with norharman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. scialert.net [scialert.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. inhancetechnologies.com [inhancetechnologies.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Fluoro-4-methylpyridin-3-amine Analogs as Potential Kinase Inhibitors
Introduction: The Rationale for In Silico Kinase Inhibitor Scaffolding
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives, such as 2-fluoro-4-methylpyridin-3-amine, offer a synthetically tractable starting point for developing targeted therapies. A significant portion of modern drug discovery, particularly in oncology, focuses on the inhibition of protein kinases.[1][2] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases.[2][3]
Computer-Aided Drug Design (CADD) has become an indispensable tool in the discovery of Small Molecule Kinase Inhibitors (SMKIs), accelerating the identification and optimization of lead compounds.[3][4] Among CADD techniques, molecular docking is a powerful method for predicting the binding conformation and affinity of a small molecule (ligand) to a protein target.[5]
This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of this compound analogs. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a robust and self-validating computational workflow. Our chosen target is Cyclin-Dependent Kinase 2 (CDK2), a well-characterized kinase involved in cell cycle regulation and a prominent target in cancer research.[6]
Part 1: Foundational Concepts & Strategic Planning
The "Why": Causality in Experimental Design
The goal of a comparative docking study is not merely to obtain a binding score for a single compound, but to understand the structure-activity relationship (SAR) across a series of analogs. By systematically modifying a core scaffold and correlating those changes with predicted binding affinity and interactions, we can generate testable hypotheses to guide the synthesis of more potent and selective inhibitors.
Choice of Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is selected for this guide due to its high therapeutic relevance and the abundance of high-quality crystal structures in the Protein Data Bank (PDB).[7] The availability of structures with co-crystallized ligands is crucial for the validation of our docking protocol—a non-negotiable step for ensuring the trustworthiness of our results.[8][9]
Choice of Computational Tools
For this study, we will utilize a suite of widely adopted and validated open-source software, ensuring the reproducibility of the protocol.
-
Docking Engine: AutoDock Vina. Known for its accuracy and speed, making it suitable for studies involving multiple analogs.[10][11]
-
Molecular Preparation: AutoDockTools (ADT) & Open Babel. ADT is essential for preparing protein (PDBQT) files, while Open Babel is invaluable for converting and preparing ligand structures.[12][13]
-
Visualization and Analysis: PyMOL or Discovery Studio Visualizer. Visual inspection of docking poses is as important as the numerical score. These tools allow for detailed analysis of molecular interactions.[8][14]
Force Field Considerations
The accuracy of docking is heavily dependent on the underlying force field used to calculate energies. For small, drug-like molecules, force fields like the General AMBER Force Field (GAFF) or the Merck Molecular Force Field (MMFF94) are well-parameterized and commonly used for energy minimization prior to docking.[15][16] Docking programs like AutoDock Vina have their own sophisticated scoring functions that have been optimized for predicting binding affinities.
Part 2: A Self-Validating In Silico Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. The initial validation step (2.2) provides confidence in the methodology before proceeding with the novel analogs.
Workflow Overview
Below is a diagrammatic representation of the entire computational workflow.
Caption: Computational workflow for the comparative docking study.
Step 2.1: Target Protein Preparation
-
Obtain Structure: Download the crystal structure of human CDK2 in complex with a ligand from the RCSB PDB (e.g., PDB ID: 1HCK). The presence of a co-crystallized ligand is essential for defining the binding site and for protocol validation.
-
Clean the Structure: Load the PDB file into AutoDockTools (ADT). Remove all water molecules and any co-factors or ligands that are not the primary inhibitor.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Compute Charges: Assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic charge and type information required by AutoDock Vina.
Step 2.2: Protocol Validation via Re-Docking (Trustworthiness Pillar)
This is the most critical step for ensuring the integrity of your study. The objective is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding mode of the known ligand.[8]
-
Extract Native Ligand: Save the coordinates of the co-crystallized ligand from the original, cleaned PDB file into a separate .pdb file.
-
Prepare Native Ligand: Load the native ligand into ADT, detect the rotatable bonds, and save it as a .pdbqt file.
-
Define the Binding Site: In ADT, define the grid box (the search space for docking) to encompass the entire active site. A common practice is to center the grid on the co-crystallized ligand and use a size that extends 3-6 Å around it.[8]
-
Re-Dock: Perform the docking simulation using the prepared protein and the prepared native ligand.
-
Analyze RMSD: Superimpose the top-scoring docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [9] If the RMSD is higher, the grid box parameters or docking settings may need adjustment. Do not proceed until the protocol is validated.
Step 2.3: Analog & Parent Ligand Preparation
-
Create 2D Structures: Draw the parent compound (this compound) and a series of analogs using a chemical drawing tool like ChemDraw. For this guide, we will consider the following:
-
Parent (CMPD-01): this compound
-
Analog 1 (CMPD-02): 2-chloro -4-methylpyridin-3-amine (Halogen substitution)
-
Analog 2 (CMPD-03): (3-amino-2-fluoropyridin-4-yl)methanol (Methyl group oxidation)
-
Analog 3 (CMPD-04): 2-fluoro-4-ethyl pyridin-3-amine (Alkyl chain extension)
-
-
Convert to 3D and Minimize Energy: Use a program like Open Babel to convert the 2D structures to 3D (.sdf or .mol2 format). Perform an energy minimization step using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[16]
-
Prepare for Docking: Use ADT to set the rotatable bonds for each analog and save them as .pdbqt files.
Step 2.4: Executing the Comparative Docking
Using the validated grid parameters from Step 2.2, run the docking simulation for the parent compound and each analog against the prepared CDK2 structure.
Part 3: Data Analysis, Visualization, and Interpretation
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[17] A more negative value indicates a stronger predicted binding. This data should be compiled into a clear, comparative table.
| Compound ID | Modification from Parent | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CMPD-01 | (Parent Compound) | -7.2 | Leu83, Gln131 |
| CMPD-02 | Fluoro -> Chloro | -7.5 | Leu83, Gln131, Phe80 (hydrophobic) |
| CMPD-03 | Methyl -> Methanol | -8.1 | Leu83, Asp86 (H-bond) , Gln131 |
| CMPD-04 | Methyl -> Ethyl | -6.9 | Gln131 (Steric clash with Phe80) |
Note: The data presented above is hypothetical and for illustrative purposes only.
Qualitative Analysis through Visualization
Numerical scores alone are insufficient. Each top-scoring pose must be visually inspected to ensure it makes chemical sense.[8]
-
Load Complex: Open the prepared protein PDBQT file and the docked ligand PDBQT result file in a visualization tool like PyMOL.
-
Identify Interactions: Analyze the binding pose of each analog within the CDK2 active site. Look for key interactions that stabilize the complex:
-
Hydrogen Bonds: The classic protein-ligand interaction. Identify donor and acceptor atoms and the corresponding residues (e.g., the new H-bond between the methanol of CMPD-03 and Asp86).
-
Hydrophobic Interactions: Look for interactions between nonpolar regions of the ligand and hydrophobic residues like Leucine, Isoleucine, and Phenylalanine.
-
Pi-Interactions: Interactions like pi-pi stacking between aromatic rings.
-
-
Compare Poses: Superimpose the docked poses of all analogs to visually understand how structural changes affect their orientation and interactions in the binding pocket.
Drawing SAR Conclusions
By combining the quantitative and qualitative data, we can formulate SAR hypotheses:
-
Hypothesis 1: The addition of a hydrogen bond donor/acceptor (as in CMPD-03) significantly improves binding affinity by forming a new, strong interaction with a key polar residue (Asp86). This suggests further exploration of polar substituents at this position.
-
Hypothesis 2: Replacing fluorine with the larger chlorine atom (CMPD-02) slightly improves binding, likely due to enhanced hydrophobic interactions with Phe80, without introducing steric hindrance.
-
Hypothesis 3: Extending the alkyl chain from methyl to ethyl (CMPD-04) is detrimental to binding. Visualization reveals this is likely due to a steric clash with a residue at the edge of the pocket, leading to a less favorable binding energy.
Conclusion and Future Directions
This guide outlines a robust, self-validating protocol for the comparative docking of this compound analogs against CDK2. Our hypothetical results suggest that introducing a hydroxyl group to the 4-methyl position (CMPD-03) is a promising strategy for improving binding affinity.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the docked poses and the key interactions over time.[9]
-
Synthesis and In Vitro Assay: Synthesizing the most promising analogs and testing their inhibitory activity against CDK2 in a biochemical assay to validate the computational predictions.
-
Lead Optimization: Using the validated SAR to design a new generation of analogs with potentially even greater potency and selectivity.
References
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Selection for Protein Kinase Docking and Virtual Screen...: Ingenta Connect [ingentaconnect.com]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. ashdin.com [ashdin.com]
- 15. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-methylpyridin-3-amine: A Guide for Laboratory Professionals
As a novel building block in pharmaceutical and agrochemical research, 2-Fluoro-4-methylpyridin-3-amine and its analogs are increasingly synthesized and utilized in laboratories worldwide. While its utility in creating new molecular entities is significant, its proper handling and disposal are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower researchers with the knowledge to manage this chemical waste stream responsibly, reinforcing a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Risk Assessment: An Analog-Based Approach
A specific Safety Data Sheet (SDS) for this compound is not yet widely available. Therefore, a conservative approach based on the known hazards of structurally similar compounds is essential for a thorough risk assessment. The structure combines a fluorinated pyridine ring with an amine group, suggesting a hazard profile influenced by both functionalities.
Analogous Compound Analysis:
-
Aminopyridines: This class of compounds is known for its toxicity. For instance, 4-Aminopyridine is classified as acutely toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] It is reasonable to assume that this compound may exhibit similar toxicological properties.
-
Fluorinated Pyridines: Compounds like 2-Fluoro-4-methylpyridine are classified as skin and eye irritants and may cause respiratory irritation.[2] The introduction of a fluorine atom can also influence the metabolic pathways and persistence of the molecule.
-
Halogenated Organic Compounds: As a fluorinated organic compound, this chemical falls under a category of substances that require careful environmental management due to their potential for persistence.[3]
Based on this analysis, this compound should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and environmental persistence.
Assumed Hazard Profile:
| Hazard Class | Anticipated GHS Classification | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Based on the known toxicity of aminopyridines.[1] |
| Skin Corrosion/Irritation | Category 2 | Common for fluorinated pyridines and aminopyridines.[2] |
| Serious Eye Damage/Irritation | Category 2 | Common for fluorinated pyridines and aminopyridines.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | A potential hazard associated with fluorinated pyridines.[2] |
| Hazardous to the Aquatic Environment | Potential for Chronic Toxicity | A general concern for halogenated organic compounds.[3] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including during disposal procedures.
Essential PPE:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, chemically resistant aprons and sleeves should be used.
-
Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.
Waste Characterization and Segregation: The First Steps to Proper Disposal
Proper disposal begins at the point of generation. Accurate waste characterization and meticulous segregation are critical for regulatory compliance and safe handling by waste management professionals.
Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Listed Wastes: Pyridine and its derivatives are often found on hazardous waste lists. For example, pyridine is listed as a hazardous waste with the EPA waste code U196, and spent solvents containing pyridine can be classified as F005.[4][5][6][7][8] As a fluorinated pyridine derivative, this compound waste is likely to fall under similar classifications.
-
Characteristic Wastes: While not expected to be ignitable, corrosive, or reactive under normal conditions, its toxicity is a key concern.
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.
-
Halogenated Waste Stream: This compound must be segregated into the halogenated organic waste stream.[9] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, appropriate containers.
-
Compatibility: Ensure that all waste materials added to the container are compatible to prevent dangerous reactions.
Step-by-Step Disposal Procedures
The following workflow provides a systematic approach to the disposal of this compound from the laboratory to its final disposition.
At the Point of Generation
-
Immediate Segregation: As soon as a material is identified as waste (e.g., leftover reagent, contaminated consumables, reaction byproducts), place it in the designated, labeled halogenated waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List all other components of the waste mixture.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with an absorbent material suitable for organic compounds.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.
-
Dispose of Clean-up Material: Place all spill clean-up materials into the designated halogenated solid waste container.
-
Decontaminate Surfaces: Wipe the affected area with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Final Disposal Method
The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is incineration .
-
High-Temperature Incineration: This process, typically carried out in a rotary kiln at temperatures between 820°C and 1,600°C, is effective for destroying pyridine and its derivatives.[10]
-
Scrubbing: Incineration facilities are equipped with scrubbers to neutralize acidic gases (such as hydrogen fluoride) that are generated during the combustion of halogenated compounds.
Why Incineration is Preferred:
-
Complete Destruction: High temperatures ensure the complete breakdown of the organic molecule, preventing its release into the environment.
-
Volume Reduction: It significantly reduces the volume of hazardous waste.
-
Regulatory Compliance: It is the standard and often required method for the disposal of halogenated organic waste.[11]
Never dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems and public health.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. For novel compounds like this compound, where comprehensive safety data may be limited, a cautious and informed approach to disposal is essential. By understanding the potential hazards through analog comparison, adhering to strict handling protocols, and following a systematic disposal workflow, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment not only fosters a safer laboratory environment but also upholds the principles of sustainable scientific research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. epa.gov [epa.gov]
- 7. nyu.edu [nyu.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
